CP-346086
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDIAFXQKOHFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-346086
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on MTP activity, cellular lipoprotein secretion, and in vivo lipid profiles. The information presented is collated from preclinical and clinical studies, offering a technical guide for researchers and professionals in the field of lipid metabolism and drug development.
Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
The primary mechanism of action of this compound is the direct inhibition of the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to the nascent apoB polypeptide chain. This lipidation process is essential for the proper folding of apoB and the subsequent secretion of mature lipoprotein particles.
By binding to MTP, this compound allosterically inhibits its lipid transfer activity. This blockade prevents the loading of triglycerides onto apoB, leading to the retention and subsequent intracellular degradation of the lipid-poor apoB. The net result is a significant reduction in the assembly and secretion of VLDL and chylomicrons.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| MTP Inhibition IC50 | Human | 2.0 nM | [1] |
| MTP Inhibition IC50 | Rodent | 2.0 nM | [1] |
| ApoB Secretion Inhibition IC50 | HepG2 cells | 2.6 nM | [1] |
| Triglyceride Secretion Inhibition IC50 | HepG2 cells | 2.6 nM |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Species | Dose | Effect | Reference |
| Rats/Mice | 1.3 mg/kg (single oral dose) | 30% reduction in plasma triglycerides (ED30) | |
| Rats | 10 mg/kg/day (2-week treatment) | 23% reduction in total cholesterol, 33% in VLDL cholesterol, 75% in LDL cholesterol, and 62% in triglycerides |
Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers
| Dose | Effect on Triglycerides | Effect on VLDL Cholesterol | Reference |
| 10 mg (single oral dose) | ED50 | - | |
| 3 mg (single oral dose) | - | ED50 | |
| 100 mg (single oral dose) | 66% maximal inhibition | 87% maximal inhibition | |
| 30 mg/day (2-week treatment) | 75% reduction | - | |
| 30 mg/day (2-week treatment) | 47% reduction in total cholesterol | 72% reduction in LDL cholesterol |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Fluorometric MTP Inhibition Assay
This protocol is based on the principles of commercially available MTP activity assay kits and published methodologies.
Materials:
-
MTP Activity Assay Kit (containing donor vesicles with quenched fluorescent lipids, acceptor vesicles, and assay buffer)
-
Purified MTP or cell/tissue homogenate as MTP source
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Prepare the MTP source (e.g., dilute purified MTP in assay buffer or prepare cell/tissue homogenates as per kit instructions).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Donor Vesicles
-
Acceptor Vesicles
-
This compound dilution or vehicle control (DMSO in assay buffer)
-
-
Mix the contents of the wells gently.
-
-
Initiation of Reaction:
-
Add the MTP source to each well to initiate the lipid transfer reaction.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Incubate for a specified time (e.g., 60 minutes), during which fluorescence will be measured kinetically or at the endpoint.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 465 nm and an emission wavelength of approximately 535 nm.
-
Calculate the percent inhibition of MTP activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
HepG2 Cell-Based Apolipoprotein B and Triglyceride Secretion Assay
This protocol is a synthesized methodology based on established cell culture techniques and published studies.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound
-
DMSO
-
6-well or 12-well cell culture plates
-
Reagents for quantifying apoB (e.g., ELISA kit or antibodies for Western blotting)
-
Reagents for quantifying triglycerides (e.g., colorimetric assay kit)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Treatment with this compound:
-
Once the cells are confluent, wash them with phosphate-buffered saline (PBS).
-
Replace the growth medium with serum-free medium containing various concentrations of this compound (dissolved in DMSO) or a vehicle control. The final concentration of DMSO should be kept constant across all conditions and should be non-toxic to the cells (typically ≤ 0.1%).
-
-
Incubation:
-
Incubate the cells with the treatment medium for a predetermined period (e.g., 24 hours) to allow for the inhibition of apoB and triglyceride secretion.
-
-
Sample Collection:
-
After the incubation period, carefully collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris. The supernatant contains the secreted apoB and triglycerides.
-
(Optional) The cells remaining in the wells can be washed with PBS and lysed to analyze intracellular apoB and triglyceride content.
-
-
Quantification of Secreted ApoB and Triglycerides:
-
Apolipoprotein B: Quantify the concentration of apoB in the collected medium using a human apoB-specific ELISA kit or by performing Western blotting followed by densitometric analysis.
-
Triglycerides: Measure the triglyceride concentration in the medium using a commercially available colorimetric triglyceride assay kit.
-
-
Data Analysis:
-
Normalize the amount of secreted apoB and triglycerides to the total cellular protein content in each well to account for any variations in cell number.
-
Calculate the percent inhibition of apoB and triglyceride secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent inhibitor of microsomal triglyceride transfer protein. Its mechanism of action is well-characterized, involving the direct inhibition of MTP-mediated lipid transfer, which in turn suppresses the assembly and secretion of apoB-containing lipoproteins from hepatocytes and enterocytes. This leads to a significant reduction in plasma levels of triglycerides, VLDL, and LDL cholesterol. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MTP inhibitors and novel therapies for dyslipidemia.
References
CP-346086: An In-Depth Technical Guide to a Potent Microsomal Triglyceride Transfer Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its evaluation.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of lipid-lowering therapy, a significant number of patients do not reach their target LDL cholesterol levels or are intolerant to statin treatment. This has driven the search for alternative therapeutic strategies.
Microsomal triglyceride transfer protein (MTP) has emerged as a promising target for lipid-lowering drugs. MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It is essential for the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB), a critical step in the formation of VLDL and chylomicrons. Genetic deficiency of MTP in humans, a condition known as abetalipoproteinemia, results in a near-complete absence of apoB-containing lipoproteins in the circulation, highlighting the critical role of MTP in lipid metabolism.
This compound was developed as a potent and selective inhibitor of MTP. This guide details its pharmacological properties and the methodologies used to characterize its activity.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly binding to and inhibiting the activity of MTP in the endoplasmic reticulum. This inhibition prevents the loading of lipids onto apoB, thereby disrupting the assembly of VLDL in the liver and chylomicrons in the intestine. The incompletely lipidated apoB is then targeted for intracellular degradation. The net result is a significant reduction in the secretion of apoB-containing lipoproteins into the bloodstream, leading to lower plasma concentrations of triglycerides and LDL cholesterol.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| MTP Inhibition IC50 | Human, Rodent | 2.0 nM | [1][2] |
| ApoB & Triglyceride Secretion IC50 (HepG2 cells) | Human | 2.6 nM | [1][2] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Species | Dosing | Effect | Reference |
| Rats/Mice | Single oral dose | ED30 for triglyceride lowering: 1.3 mg/kg | [1] |
| Rats/Mice | 2-week treatment (10 mg/kg/day) | Total Cholesterol: ↓23% | |
| VLDL Cholesterol: ↓33% | |||
| LDL Cholesterol: ↓75% | |||
| Triglycerides: ↓62% |
Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers
| Dosing | Parameter | Effect | Reference |
| Single oral dose | Plasma Triglycerides | ED50: 10 mg | |
| VLDL Cholesterol | ED50: 3 mg | ||
| Maximal Inhibition (100 mg) | Triglycerides: ↓66% | ||
| VLDL Cholesterol: ↓87% | |||
| 2-week treatment (30 mg/day) | Total Cholesterol | ↓47% | |
| LDL Cholesterol | ↓72% | ||
| Triglycerides | ↓75% |
Experimental Protocols
In Vitro MTP Inhibition Assay
This assay measures the ability of a compound to inhibit the triglyceride transfer activity of MTP.
Materials:
-
Purified MTP
-
Donor vesicles containing a fluorescently labeled triglyceride
-
Acceptor vesicles
-
Assay buffer (e.g., 10mM Tris, 150 mM NaCl, 1mM EDTA, pH 7.4)
-
This compound or other test compounds
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the donor vesicles, acceptor vesicles, and assay buffer to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of fluorescently labeled triglyceride transferred from the donor to the acceptor vesicles.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
HepG2 Cell-Based Apolipoprotein B (ApoB) Secretion Assay
This assay assesses the effect of a compound on the secretion of ApoB from the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
This compound or other test compounds
-
Lysis buffer
-
Reagents for ELISA or Western blotting to detect human ApoB
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to near confluence.
-
Wash the cells with serum-free medium.
-
Incubate the cells in serum-free medium containing various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the culture medium.
-
Lyse the cells to determine total cellular protein for normalization.
-
Quantify the amount of ApoB in the collected medium using a human ApoB-specific ELISA or by Western blotting.
-
Normalize the amount of secreted ApoB to the total cellular protein content.
-
Calculate the percent inhibition of ApoB secretion for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described for the MTP inhibition assay.
In Vivo Triglyceride Secretion Assay (Tyloxapol Method)
This in vivo assay measures the rate of triglyceride secretion into the plasma. Tyloxapol is a detergent that inhibits lipoprotein lipase, thereby preventing the clearance of triglyceride-rich lipoproteins from the circulation.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound or vehicle control
-
Tyloxapol solution (e.g., in saline)
-
Anesthetic
-
Blood collection supplies
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight.
-
Administer this compound or vehicle control orally.
-
At a specified time after dosing, administer Tyloxapol intravenously.
-
Collect blood samples at multiple time points after Tyloxapol injection (e.g., 0, 30, 60, 90, and 120 minutes).
-
Separate the plasma from the blood samples.
-
Measure the triglyceride concentration in the plasma samples using a commercial kit.
-
For each animal, plot the plasma triglyceride concentration against time. The slope of the linear portion of this curve represents the triglyceride secretion rate.
-
Compare the triglyceride secretion rates between the this compound-treated and vehicle-treated groups to determine the percent inhibition.
Signaling Pathways and Side Effects
While MTP inhibition is effective in lowering plasma lipids, it is also associated with side effects, most notably hepatic steatosis (fatty liver) and elevated liver transaminases (ALT and AST). The accumulation of triglycerides in the liver is a direct consequence of the inhibition of VLDL secretion. The elevation of liver enzymes is thought to be related to endoplasmic reticulum (ER) stress.
The inhibition of MTP leads to an accumulation of lipids within the ER, triggering the unfolded protein response (UPR), a cellular stress response. One of the key sensors of ER stress is IRE1α (inositol-requiring enzyme 1α). Upon activation, IRE1α can lead to the activation of the transcription factor c-Jun. Activated c-Jun, in turn, can increase the transcription of genes encoding alanine aminotransferase (GPT) and aspartate aminotransferase (GOT), leading to increased synthesis and release of these enzymes from hepatocytes and their subsequent elevation in the plasma.
Preclinical and Clinical Development Workflow
The development of an MTP inhibitor like this compound typically follows a structured workflow from discovery to clinical evaluation.
Conclusion
This compound is a potent inhibitor of MTP that has demonstrated significant lipid-lowering efficacy in both preclinical and clinical settings. Its mechanism of action, directly targeting the assembly of apoB-containing lipoproteins, offers a therapeutic approach distinct from statins. However, the development of MTP inhibitors has been challenged by on-target side effects, primarily hepatic steatosis and elevated transaminases. A thorough understanding of the pharmacology and potential liabilities of compounds like this compound, as detailed in this guide, is essential for the continued development of novel lipid-lowering therapies. The experimental protocols provided herein serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.
References
The Role of CP-346086 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, orally active small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). By targeting MTP, this compound effectively curtails the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver. This mechanism of action leads to a significant reduction in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, including its mechanism of action, quantitative effects on lipid profiles from in vitro and in vivo studies, detailed experimental protocols, and an exploration of its associated signaling pathways.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The microsomal triglyceride transfer protein (MTP) plays a pivotal role in the assembly of apoB-containing lipoproteins, which are responsible for transporting lipids from the liver and intestine to peripheral tissues. Inhibition of MTP has emerged as a promising therapeutic strategy for lowering plasma lipid levels. This compound is a highly potent inhibitor of MTP, and this guide delves into its intricate role in modulating lipid metabolism.
Mechanism of Action of this compound
This compound exerts its lipid-lowering effects by directly inhibiting the activity of the microsomal triglyceride transfer protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to transfer triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB) during the assembly of VLDL in the liver and chylomicrons in the intestine.
By binding to MTP, this compound blocks this crucial lipid transfer step. This inhibition leads to:
-
Reduced VLDL Secretion: In the liver, the lack of lipid loading onto apoB-100 results in its intracellular degradation and a marked decrease in the secretion of VLDL particles into the bloodstream.
-
Decreased Chylomicron Formation: In the intestine, the inhibition of MTP prevents the proper lipidation of apoB-48, thereby reducing the formation and secretion of chylomicrons, which are responsible for the absorption of dietary fats.
The overall effect is a substantial reduction in the circulating levels of triglycerides and LDL cholesterol, the latter being a product of VLDL metabolism.
Quantitative Data on the Efficacy of this compound
The lipid-lowering effects of this compound have been quantified in a range of preclinical and clinical studies.
In Vitro Efficacy
| Parameter | Cell Line/System | IC50 | Reference |
| MTP Activity Inhibition | Human and Rodent MTP | 2.0 nM | [1] |
| ApoB Secretion Inhibition | HepG2 cells | 2.6 nM | [1] |
| Triglyceride Secretion Inhibition | HepG2 cells | 2.6 nM | [1] |
In Vivo Efficacy in Animal Models
| Species | Dosing Regimen | Effect | Reference |
| Rats/Mice | Single oral dose | ED30 for plasma triglyceride lowering: 1.3 mg/kg | |
| Rats/Mice | 2-week treatment (10 mg/kg/day) | Total Cholesterol: ↓23%VLDL Cholesterol: ↓33%LDL Cholesterol: ↓75%Triglycerides: ↓62% |
Efficacy in Human Clinical Trials
| Study Population | Dosing Regimen | Effect | Reference |
| Healthy Volunteers | Single oral dose | ED50 for plasma triglycerides: 10 mgED50 for VLDL cholesterol: 3 mgMaximal inhibition (100 mg):- Triglycerides: ↓66%- VLDL Cholesterol: ↓87% | |
| Healthy Volunteers | 2-week treatment (30 mg/day) | Total Cholesterol: ↓47%LDL Cholesterol: ↓72%Triglycerides: ↓75% |
Key Experimental Protocols
In Vitro MTP Inhibition Assay
This assay measures the ability of a compound to inhibit the MTP-mediated transfer of a fluorescently labeled lipid from donor to acceptor vesicles.
Materials:
-
Purified MTP
-
Donor vesicles (e.g., small unilamellar vesicles containing a quenched fluorescent lipid)
-
Acceptor vesicles (e.g., small unilamellar vesicles)
-
This compound or other test compounds
-
Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, combine the assay buffer, donor vesicles, and acceptor vesicles.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., λex = 465 nm / λem = 535 nm). The increase in fluorescence is proportional to the amount of lipid transferred.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
HepG2 Cell ApoB and Triglyceride Secretion Assay
This cell-based assay evaluates the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Reagents for quantifying apoB (e.g., ELISA kit or antibodies for Western blot)
-
Reagents for quantifying triglycerides (e.g., colorimetric or fluorometric assay kit)
-
Optional: Radiolabeled precursors for lipid synthesis (e.g., [³H]glycerol or [¹⁴C]oleic acid)
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to reach confluence.
-
Wash the cells and replace the medium with serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Collect the cell culture medium.
-
Quantify the amount of apoB secreted into the medium using ELISA or by performing Western blot analysis on concentrated medium.
-
Quantify the amount of triglycerides in the medium using a commercial assay kit.
-
(Optional) If using radiolabeling, add the radiolabeled precursor during the treatment period. After incubation, extract lipids from the medium and separate them by thin-layer chromatography to quantify radiolabeled triglycerides.
-
Determine the IC50 of this compound for the inhibition of apoB and triglyceride secretion.
Tyloxapol-Induced Hypertriglyceridemia in Rodents
This in vivo model is used to assess the effect of compounds on hepatic and intestinal triglyceride secretion. Tyloxapol (also known as Triton WR-1339) is a non-ionic detergent that inhibits lipoprotein lipase, leading to the accumulation of newly secreted triglyceride-rich lipoproteins in the plasma.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Tyloxapol solution
-
Vehicle for drug administration
-
Blood collection supplies
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight.
-
Administer this compound or vehicle orally at a predetermined time before Tyloxapol injection.
-
Inject Tyloxapol intravenously or intraperitoneally (e.g., 400 mg/kg).
-
Collect blood samples at various time points after Tyloxapol injection (e.g., 0, 1, 2, 4, and 6 hours).
-
Separate plasma from the blood samples.
-
Measure the plasma triglyceride concentrations at each time point.
-
The rate of triglyceride accumulation in the plasma reflects the hepatic and intestinal triglyceride secretion rate. A reduction in this rate in the this compound-treated group compared to the vehicle group indicates inhibition of triglyceride secretion.
Signaling Pathways and Logical Relationships
The primary pathway affected by this compound is the MTP-dependent assembly of apoB-containing lipoproteins. This process is complex and can be conceptualized as a two-step model.
Step 1: Primordial Lipoprotein Formation:
-
As the nascent apoB polypeptide is translocated into the endoplasmic reticulum lumen, MTP facilitates the co-translational lipidation with a small amount of lipid to form a primordial, partially lipidated apoB particle.
Step 2: Core Expansion:
-
This primordial particle then fuses with a larger, apoB-free lipid droplet, also formed in the ER lumen in an MTP-dependent manner, to form a mature, triglyceride-rich VLDL or chylomicron particle.
This compound inhibits MTP's lipid transfer activity, disrupting both of these steps and leading to the degradation of apoB and a failure to secrete the mature lipoprotein.
Side Effects and Clinical Considerations
The potent inhibition of MTP by this compound, while effective in lowering plasma lipids, is also associated with mechanism-based side effects.
-
Hepatic Steatosis (Fatty Liver): By blocking the secretion of triglycerides from the liver, this compound can lead to the accumulation of fat within hepatocytes. This was observed in animal studies, particularly when the drug was administered with food.
-
Elevated Liver Transaminases: Increases in plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported with MTP inhibitors, indicating potential liver injury.
-
Gastrointestinal Adverse Events: Inhibition of chylomicron formation in the intestine can lead to fat malabsorption, resulting in side effects such as diarrhea, nausea, and abdominal discomfort.
These side effects have been a significant challenge in the clinical development of MTP inhibitors and necessitate careful monitoring of liver function and management of gastrointestinal symptoms.
Conclusion
This compound is a powerful tool for studying the role of MTP in lipid metabolism and serves as a prime example of a highly effective MTP inhibitor. Its potent lipid-lowering effects underscore the critical role of MTP in the production of apoB-containing lipoproteins. However, the associated side effects of hepatic steatosis and gastrointestinal intolerance highlight the challenges of systemic MTP inhibition. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key quantitative data and experimental frameworks to further investigate the intricacies of lipid metabolism and the therapeutic potential of MTP inhibition.
References
The Discovery and Development of CP-346086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine. This technical guide provides an in-depth overview of the discovery and development of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways and experimental workflows.
Introduction
Hyperlipidemia, characterized by elevated levels of plasma cholesterol and triglycerides, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The assembly and secretion of atherogenic lipoproteins, such as very-low-density lipoprotein (VLDL) by the liver and chylomicrons by the intestine, are critically dependent on the microsomal triglyceride transfer protein (MTP). MTP facilitates the lipidation of apoB, a necessary step for the formation of these lipoproteins. Inhibition of MTP presents a promising therapeutic strategy for lowering plasma lipids. This compound was developed as a potent MTP inhibitor to explore this therapeutic approach.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the activity of MTP. This inhibition prevents the transfer of triglycerides to nascent apoB within the endoplasmic reticulum of hepatocytes and enterocytes. The resulting under-lipidated apoB is targeted for intracellular degradation, leading to a reduction in the secretion of VLDL and chylomicrons into the circulation. This, in turn, leads to decreased plasma levels of triglycerides and LDL cholesterol.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, including preclinical animal models and human clinical trials.[1][2] The key quantitative findings are summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [1][2] |
| ApoB Secretion IC50 | HepG2 Cells | 2.6 nM | [1] |
| Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Species | Parameter | Dose | Effect | Reference |
| Rats/Mice | Plasma Triglycerides | 1.3 mg/kg (ED30) | 30% reduction 2h post-dose | |
| Rats/Mice | Total Cholesterol | 10 mg/kg/day (2 weeks) | 23% reduction | |
| Rats/Mice | VLDL Cholesterol | 10 mg/kg/day (2 weeks) | 33% reduction | |
| Rats/Mice | LDL Cholesterol | 10 mg/kg/day (2 weeks) | 75% reduction | |
| Rats/Mice | Triglycerides | 10 mg/kg/day (2 weeks) | 62% reduction |
Table 3: Efficacy of this compound in Healthy Human Volunteers
| Study Type | Parameter | Dose | Effect | Reference |
| Single Oral Dose | Plasma Triglycerides | 10 mg (ED50) | 50% reduction at 4h | |
| Single Oral Dose | VLDL Cholesterol | 3 mg (ED50) | 50% reduction at 4h | |
| Single Oral Dose | Plasma Triglycerides | 100 mg (Maximal Inhibition) | 66% reduction at 4h | |
| Single Oral Dose | VLDL Cholesterol | 100 mg (Maximal Inhibition) | 87% reduction at 4h | |
| 2-Week Treatment | Total Cholesterol | 30 mg/day | 47% reduction | |
| 2-Week Treatment | LDL Cholesterol | 30 mg/day | 72% reduction | |
| 2-Week Treatment | Triglycerides | 30 mg/day | 75% reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments conducted during the evaluation of this compound.
In Vitro MTP Activity Assay
This assay measures the transfer of a fluorescently labeled lipid from a donor vesicle to an acceptor vesicle, mediated by MTP.
Materials:
-
Purified human or rodent MTP
-
Donor vesicles containing quenched fluorescent lipids
-
Acceptor vesicles
-
This compound
-
Assay buffer
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity using a fluorometer (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro MTP activity assay.
HepG2 Cell-Based ApoB and Triglyceride Secretion Assay
This assay quantifies the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound
-
Reagents for quantifying apoB (e.g., ELISA kit)
-
Reagents for quantifying triglycerides (e.g., colorimetric assay kit)
Procedure:
-
Culture HepG2 cells to near confluence in appropriate culture plates.
-
Wash the cells and incubate in serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Quantify the concentration of apoB in the medium using an ELISA.
-
Quantify the concentration of triglycerides in the medium using a colorimetric assay.
-
Determine the IC50 of this compound for the inhibition of apoB and triglyceride secretion.
In Vivo Animal Studies
Animal Models:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used models for hyperlipidemia studies.
Procedure:
-
Acclimate animals to the housing conditions and diet.
-
For acute studies, administer a single oral dose of this compound or vehicle.
-
For chronic studies, administer daily oral doses of this compound or vehicle for a specified duration (e.g., 2 weeks).
-
Collect blood samples at designated time points.
-
Separate plasma and analyze for total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.
-
At the end of the study, tissues such as the liver and intestine may be collected for triglyceride content analysis.
Human Clinical Trial (Single and Multiple Dose)
Study Population:
-
Healthy human volunteers with normal lipid profiles.
Study Design:
-
A randomized, placebo-controlled, dose-escalation design is typically employed.
Procedure:
-
Screen and enroll eligible subjects.
-
For single-dose studies, administer a single oral dose of this compound or placebo.
-
For multiple-dose studies, administer daily doses for a specified period (e.g., 2 weeks).
-
Collect blood samples at baseline and at various time points post-dose.
-
Analyze plasma for a full lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, VLDL cholesterol, and triglycerides).
-
Monitor subjects for any adverse events.
Potential Side Effects and Further Considerations
A known consequence of MTP inhibition is the accumulation of triglycerides in the liver (hepatic steatosis) and intestine, as the lipids are not secreted. In animal studies with this compound, increased liver and intestinal triglycerides were observed, particularly when the drug was administered with food. When dosed away from meals, only hepatic triglyceride levels were elevated. Additionally, MTP inhibition can lead to endoplasmic reticulum (ER) stress.
Conclusion
This compound is a potent inhibitor of microsomal triglyceride transfer protein that has demonstrated significant efficacy in reducing plasma cholesterol and triglycerides in both preclinical animal models and human subjects. The data presented in this technical guide highlight its mechanism of action and provide a foundation for its potential therapeutic application in the management of hyperlipidemia. Further research and clinical development would be necessary to fully establish its safety and efficacy profile for chronic use.
References
The Impact of CP-346086 on VLDL and Chylomicron Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins. By targeting MTP, this compound effectively curtails the secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine, leading to significant reductions in plasma triglyceride and cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on lipoprotein metabolism, detailed experimental methodologies for its evaluation, and a visual representation of the relevant biological pathways.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease. The assembly and secretion of apoB-containing lipoproteins, namely VLDL by the liver and chylomicrons by the intestine, are central processes in lipid metabolism. The microsomal triglyceride transfer protein (MTP) plays an indispensable role in the lipidation of apoB, making it a key therapeutic target for managing hyperlipidemia. This compound has been identified as a highly effective inhibitor of MTP, demonstrating significant lipid-lowering capabilities in both preclinical and clinical settings.[1] This document serves as a technical resource for understanding and investigating the pharmacological effects of this compound.
Mechanism of Action of this compound
This compound exerts its lipid-lowering effects by directly inhibiting the activity of MTP. MTP is located in the endoplasmic reticulum of hepatocytes and enterocytes and is responsible for the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules. This lipidation process is a prerequisite for the proper folding of apoB and the subsequent formation of mature, secretion-competent VLDL and chylomicrons.
By binding to MTP, this compound blocks this lipid transfer, leading to the intracellular degradation of improperly lipidated apoB and a subsequent reduction in the secretion of VLDL and chylomicrons. This mechanism effectively reduces the flux of triglycerides and cholesterol into the circulation.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | IC50 Value | Reference |
| Human and Rodent MTP Activity | 2.0 nM | [1] |
| Apolipoprotein B (apoB) Secretion | 2.6 nM | [1] |
| Triglyceride Secretion | 2.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models (Rats/Mice)
| Parameter | Dose | Effect | Duration | Reference |
| Plasma Triglycerides | 1.3 mg/kg (ED30) | 30% reduction | 2 hours post-dose | |
| Total Cholesterol | 10 mg/kg/day | 23% reduction | 2 weeks | |
| VLDL Cholesterol | 10 mg/kg/day | 33% reduction | 2 weeks | |
| LDL Cholesterol | 10 mg/kg/day | 75% reduction | 2 weeks | |
| Triglycerides | 10 mg/kg/day | 62% reduction | 2 weeks |
Table 3: Efficacy of this compound in Healthy Human Volunteers
| Parameter | Dose | Effect | Time Point | Reference |
| Plasma Triglycerides | 10 mg (ED50) | 50% reduction | 4 hours post-dose | |
| VLDL Cholesterol | 3 mg (ED50) | 50% reduction | 4 hours post-dose | |
| Plasma Triglycerides | 100 mg (Maximal Inhibition) | 66% reduction | 4 hours post-dose | |
| VLDL Cholesterol | 100 mg (Maximal Inhibition) | 87% reduction | 4 hours post-dose | |
| Total Cholesterol | 30 mg/day | 47% reduction | 2 weeks | |
| LDL Cholesterol | 30 mg/day | 72% reduction | 2 weeks | |
| Triglycerides | 30 mg/day | 75% reduction | 2 weeks |
Experimental Protocols
In Vitro MTP Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting MTP activity.
General Methodology:
-
Source of MTP: MTP can be isolated from the liver microsomes of rats or from human liver tissue. Alternatively, recombinant human MTP can be used.
-
Assay Principle: A common method involves a fluorescence-based assay. A donor vesicle containing a fluorescently labeled lipid (e.g., a pyrene-labeled phospholipid) and a quencher-labeled lipid is incubated with acceptor vesicles in the presence of MTP. MTP facilitates the transfer of the fluorescent lipid to the acceptor vesicle, resulting in an increase in fluorescence as it moves away from the quencher.
-
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4, with BSA and EDTA).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction wells.
-
Add the MTP preparation to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the donor and acceptor vesicles.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of lipid transfer is calculated from the slope of the fluorescence curve. The percentage of inhibition at each concentration of this compound is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve.
VLDL and Chylomicron Assembly and Secretion Assay in Cell Culture (HepG2 Cells)
Objective: To assess the effect of this compound on the assembly and secretion of apoB-containing lipoproteins from hepatic cells.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a confluent monolayer.
-
Treatment: The cells are pre-incubated with serum-free medium containing various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Metabolic Labeling (Optional): To trace newly synthesized lipids and proteins, cells can be incubated with radiolabeled precursors such as [3H]-glycerol or [35S]-methionine/cysteine.
-
Lipoprotein Secretion: After the pre-incubation period, the medium is replaced with fresh serum-free medium containing the respective concentrations of this compound and incubated for a further period (e.g., 4-16 hours) to allow for lipoprotein secretion.
-
Sample Collection: At the end of the incubation, the culture medium is collected, and the cells are harvested for analysis of intracellular lipid and protein content.
-
Analysis:
-
ApoB Quantification: The concentration of apoB in the culture medium is determined by ELISA.
-
Triglyceride Quantification: The triglyceride content in the medium and cell lysates is measured using a commercial enzymatic assay kit.
-
Lipoprotein Profile: The culture medium can be subjected to ultracentrifugation or gel filtration chromatography to separate different lipoprotein fractions (VLDL, LDL, HDL), followed by lipid and protein analysis of each fraction.
-
In Vivo VLDL and Chylomicron Secretion in Animal Models
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma lipid levels and lipoprotein secretion in animal models of hyperlipidemia.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Hyperlipidemia can be induced by a high-fat diet.
-
Drug Administration: this compound is typically administered orally via gavage. The vehicle is usually a solution like 0.5% methylcellulose.
-
VLDL Secretion Assay:
-
To measure hepatic VLDL secretion, animals are fasted to minimize chylomicron production.
-
An intravenous injection of a lipoprotein lipase inhibitor, such as Poloxamer 407 (P-407), is administered. This prevents the peripheral catabolism of VLDL, causing it to accumulate in the plasma.
-
This compound or vehicle is administered prior to the P-407 injection.
-
Blood samples are collected at various time points after P-407 injection.
-
Plasma triglyceride levels are measured, and the rate of triglyceride accumulation is calculated to determine the VLDL secretion rate.
-
-
Chylomicron Secretion Assay:
-
To assess intestinal chylomicron secretion, animals are fasted and then given an oral fat load (e.g., olive oil) by gavage.
-
This compound or vehicle is administered prior to the fat load.
-
Blood samples are collected at different time points after the fat load.
-
Plasma triglyceride levels are measured to assess the postprandial lipemic response.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.
Caption: VLDL and Chylomicron Assembly Pathway and the Site of this compound Inhibition.
Caption: General Experimental Workflow for Evaluating the Efficacy of this compound.
Caption: Logical Relationship of MTP Inhibition by this compound and its Effect on Plasma Lipids.
Clinical Development and Considerations
Clinical trials with this compound have demonstrated its potent lipid-lowering effects in humans. The design of these trials typically involves dose-escalation studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics, followed by efficacy studies in patients with hyperlipidemia. Key endpoints in these trials include the percentage change from baseline in LDL cholesterol, triglycerides, and other lipoprotein parameters.
A notable consideration with MTP inhibitors is the potential for gastrointestinal side effects (due to inhibition of chylomicron formation) and an increase in hepatic fat content (as lipids that are not secreted accumulate in the liver). Therefore, clinical development programs for MTP inhibitors often include careful monitoring of liver function tests and hepatic fat fraction.
Conclusion
This compound is a powerful inhibitor of MTP that effectively reduces the assembly and secretion of VLDL and chylomicrons, leading to substantial reductions in plasma triglyceride and cholesterol levels. The data presented in this technical guide underscore its potential as a therapeutic agent for the management of hyperlipidemia. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other MTP inhibitors. Future research may focus on optimizing the therapeutic window of MTP inhibition to maximize lipid-lowering efficacy while minimizing potential side effects.
References
The Binding Affinity of CP-346086 to Microsomal Triglyceride Transfer Protein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of CP-346086, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides and cholesterol into the bloodstream, making it a significant compound in the study of hyperlipidemia. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways.
Quantitative Binding Affinity Data
The inhibitory potency of this compound has been determined through various in vitro and cell-based assays. The following table summarizes the key quantitative data regarding its binding affinity and functional inhibition of MTP.
| Parameter | Value | Species/System | Description |
| IC50 | 2.0 nM | Human and Rodent MTP | The half-maximal inhibitory concentration of this compound on the triglyceride transfer activity of purified MTP.[1][2][3] |
| IC50 | 2.6 nM | Human HepG2 cells | The half-maximal inhibitory concentration of this compound on the secretion of apolipoprotein B (apoB) and triglycerides.[1][2] |
Experimental Protocols
The determination of this compound's binding affinity for MTP involves sophisticated in vitro and cell-based experimental setups. Below are detailed methodologies for the key experiments cited.
In Vitro MTP Inhibition Assay (Triglyceride Transfer Assay)
This assay directly measures the ability of this compound to inhibit the lipid transfer activity of purified MTP between donor and acceptor vesicles. A common method utilizes a fluorescence-based approach.
Materials:
-
Purified human or rodent MTP
-
This compound (dissolved in DMSO)
-
Donor vesicles: Small unilamellar vesicles containing a self-quenching fluorescently labeled triglyceride (e.g., NBD-triolein) and other lipids.
-
Acceptor vesicles: Small unilamellar vesicles without the fluorescent label.
-
Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. A typical final concentration range in the assay would be from 0.1 nM to 1 µM.
-
Assay Reaction Setup: In a 96-well microplate, combine the assay buffer, acceptor vesicles, and the diluted this compound or DMSO (for control).
-
Initiation of Reaction: Add the purified MTP to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Start of Transfer: Initiate the triglyceride transfer by adding the donor vesicles to each well.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorescent probe, e.g., ~465/535 nm for NBD). The transfer of the fluorescent triglyceride from the quenched environment of the donor vesicle to the acceptor vesicle results in an increase in fluorescence.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the MTP activity. Plot the MTP activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Inhibition of Triglyceride and Apolipoprotein B Secretion (HepG2 Cell Assay)
This assay assesses the effect of this compound on the secretion of newly synthesized triglycerides and apoB from a human liver cell line, providing a more physiologically relevant measure of its inhibitory activity.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (dissolved in DMSO)
-
Radiolabeled lipid precursor (e.g., [³H]glycerol or [¹⁴C]oleic acid)
-
Lysis buffer
-
Scintillation fluid and counter
-
ELISA kit for human apoB
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a desired confluency.
-
Treatment with Inhibitor: Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).
-
Metabolic Labeling: Add the radiolabeled lipid precursor to the medium and incubate for a further period (e.g., 2-4 hours) to allow for the synthesis and secretion of labeled triglycerides.
-
Sample Collection:
-
Medium: Collect the cell culture medium, which contains the secreted lipoproteins.
-
Cell Lysate: Wash the cells with PBS and then lyse them using a suitable lysis buffer to obtain the intracellular lipid and protein content.
-
-
Quantification of Secreted Triglycerides:
-
Extract the lipids from the collected medium.
-
Separate the triglycerides using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride using liquid scintillation counting.
-
-
Quantification of Secreted ApoB:
-
Measure the concentration of apoB in the collected medium using a specific ELISA kit.
-
-
Data Analysis: Normalize the amount of secreted triglycerides and apoB to the total cellular protein content. Plot the percentage of inhibition of secretion against the logarithm of the this compound concentration to calculate the IC50 value.
Visualizations
MTP Inhibition and its Effect on Lipoprotein Assembly
The following diagram illustrates the central role of MTP in the assembly of very-low-density lipoproteins (VLDL) in the liver and how this compound intervenes in this process.
Caption: MTP-mediated assembly of VLDL and its inhibition by this compound.
Experimental Workflow for In Vitro MTP Inhibition Assay
This diagram outlines the key steps in determining the IC50 of this compound using a fluorescence-based in vitro assay.
Caption: Workflow for determining MTP inhibition by this compound in vitro.
References
- 1. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Microsomal triglyceride transfer protein (MTP) regulation in HepG2 cells: insulin negatively regulates MTP gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of CP-346086 in Hyperlipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. CP-346086 is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the production and secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL cholesterol, and triglycerides. This technical guide provides an in-depth overview of the preclinical and clinical data on this compound, detailing its mechanism of action, efficacy, and the experimental protocols used in its evaluation.
Introduction
The management of hyperlipidemia is a cornerstone of cardiovascular disease prevention. While statins are the first-line therapy, a significant number of patients do not reach their lipid-lowering goals or are intolerant to statin therapy. This necessitates the development of novel therapeutic agents with different mechanisms of action. Microsomal triglyceride transfer protein (MTP) has emerged as a key therapeutic target for hyperlipidemia. MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It is essential for the assembly of apoB-containing lipoproteins by facilitating the lipidation of the nascent apoB polypeptide. Genetic deficiencies in MTP lead to abetalipoproteinemia, a condition characterized by the near absence of apoB-containing lipoproteins in the plasma.
This compound was developed as a potent and selective inhibitor of MTP. This document summarizes the key findings related to its potential as a therapeutic agent for hyperlipidemia, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the activity of microsomal triglyceride transfer protein (MTP). This inhibition disrupts the assembly and secretion of apoB-containing lipoproteins from the liver and intestine.
Quantitative Data
The efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [1][2][3][4][5] |
| ApoB Secretion Inhibition IC50 | Hep-G2 Cells | 2.6 nM | |
| Triglyceride Secretion Inhibition IC50 | Hep-G2 Cells | 2.6 nM |
Table 2: Preclinical In Vivo Efficacy of this compound in Rodents
| Species | Dosing | % Reduction in Total Cholesterol | % Reduction in VLDL Cholesterol | % Reduction in LDL Cholesterol | % Reduction in Triglycerides | Reference |
| Mice | 10 mg/kg/day for 2 weeks | 23% | 33% | 75% | 62% | |
| Rats | 1.3 mg/kg (single dose) | - | - | - | 30% (ED30) |
Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers
| Dosing | % Reduction in VLDL Cholesterol | % Reduction in Triglycerides | Reference |
| 3 mg (single dose, ED50) | 87% (maximal inhibition at 100 mg) | - | |
| 10 mg (single dose, ED50) | - | 66% (maximal inhibition at 100 mg) | |
| 30 mg/day for 2 weeks | - | 75% |
Table 4: Clinical Efficacy of this compound on Cholesterol in Healthy Human Volunteers (2-week treatment, 30 mg/day)
| Parameter | % Reduction from Baseline | Reference |
| Total Cholesterol | 47% | |
| LDL Cholesterol | 72% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate this compound.
Microsomal Triglyceride Transfer Protein (MTP) Activity Assay
This assay is designed to measure the in vitro inhibitory activity of this compound on MTP.
Principle: A fluorescence-based assay is used to measure the transfer of a fluorescently labeled lipid substrate from donor to acceptor vesicles, a process catalyzed by MTP. Inhibition of this transfer results in a decreased fluorescence signal.
Materials:
-
Purified human or rodent MTP
-
Donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein)
-
Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)
-
Assay buffer (e.g., Tris-HCl buffer with BSA)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD).
-
Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roarbiomedical.com [roarbiomedical.com]
- 4. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roarbiomedical.com [roarbiomedical.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CP-346086 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mice to evaluate the efficacy and mechanism of action of CP-346086, a potent inhibitor of the microsomal triglyceride transfer protein (MTP).
Introduction
This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and cholesterol.[1][2] These characteristics make it a subject of interest for studies on hyperlipidemia and related metabolic disorders. In vivo studies in mice are crucial for elucidating its pharmacological effects, pharmacokinetic profile, and potential side effects, such as hepatic steatosis.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Plasma Lipids in Mice
| Parameter | Treatment Group | Dosage | Duration | % Reduction (relative to control) | Reference |
| Plasma Triglycerides | Mice | 1.3 mg/kg (single dose, oral) | 2 hours | 30% (ED30) | [1][2] |
| Total Cholesterol | Mice | 10 mg/kg/day (oral) | 2 weeks | 23% | [1] |
| VLDL Cholesterol | Mice | 10 mg/kg/day (oral) | 2 weeks | 33% | |
| LDL Cholesterol | Mice | 10 mg/kg/day (oral) | 2 weeks | 75% | |
| Plasma Triglycerides | Mice | 10 mg/kg/day (oral) | 2 weeks | 62% |
ED30: Dose effective in producing a 30% reduction.
Table 2: Effects of MTP Inhibition on Hepatic and Intestinal Triglycerides
| Tissue | Condition | Observation | Reference |
| Liver & Intestine | This compound administered with food | Increased triglyceride levels | |
| Liver | This compound administered away from meals | Increased triglyceride levels | |
| Intestine | This compound administered away from meals | No significant change in triglyceride levels |
Experimental Protocols
Protocol 1: Evaluation of Lipid-Lowering Efficacy of this compound in a Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Species and Strain: Male C57BL/6J mice, 8 weeks of age.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Diet: Feed mice a high-fat "Western" diet (e.g., 40-60% of calories from fat) for 8-12 weeks to induce a hyperlipidemic phenotype.
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose or a mixture of DMSO and corn oil. The final concentration should be calculated based on the desired dosage and a dosing volume of 5-10 mL/kg body weight.
-
Administration: Administer this compound or vehicle control orally via gavage once daily for the desired treatment duration (e.g., 2-4 weeks).
3. Experimental Groups:
-
Group 1 (Control): High-fat diet + Vehicle.
-
Group 2 (Treatment): High-fat diet + this compound (e.g., 10 mg/kg).
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period. For terminal studies, blood can be collected via cardiac puncture. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Plasma Lipid Analysis: Measure plasma levels of total cholesterol, triglycerides, VLDL, and LDL using commercially available enzymatic kits.
-
Tissue Collection: At the end of the study, euthanize mice and collect liver and intestinal tissues.
-
Liver and Intestinal Triglyceride Analysis: Homogenize a portion of the liver and intestine and extract lipids using a suitable method (e.g., Folch method). Measure triglyceride content using a commercial kit.
Protocol 2: Assessment of MTP Inhibition-Induced Endoplasmic Reticulum (ER) Stress
1. Animal Model and Treatment:
-
Follow the animal model and treatment procedures as described in Protocol 1.
2. Sample Collection and Processing:
-
At the end of the treatment period, euthanize mice and perfuse the liver with ice-cold PBS.
-
Excise the liver and immediately snap-freeze portions in liquid nitrogen for subsequent molecular analysis.
3. Analysis of ER Stress Markers:
-
Western Blotting: Prepare liver lysates and perform Western blot analysis for key ER stress proteins, including phosphorylated IRE1α (p-IRE1α), phosphorylated PERK (p-PERK), BiP (GRP78), and CHOP.
-
Quantitative RT-PCR: Extract total RNA from liver tissue and perform quantitative real-time PCR to measure the mRNA expression levels of ER stress-related genes such as Xbp1s, Atf4, and Chop.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-346086 in HepG2 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons, in the liver and intestine, respectively. In the context of liver research, the human hepatoma cell line HepG2 is a widely used in vitro model as it retains many of the metabolic functions of primary hepatocytes, including the synthesis and secretion of lipoproteins.
These application notes provide detailed protocols for utilizing this compound in HepG2 cell culture experiments to investigate its effects on lipoprotein secretion, lipid accumulation, cell viability, and gene expression.
Mechanism of Action
This compound exerts its effects by directly inhibiting the lipid transfer activity of MTP in the endoplasmic reticulum. This inhibition prevents the loading of triglycerides and other neutral lipids onto the nascent apoB polypeptide, a critical step for the formation of mature VLDL particles. Consequently, the secretion of apoB and triglycerides from hepatocytes is significantly reduced. In HepG2 cells, this compound has been shown to inhibit both apoB and triglyceride secretion with a half-maximal inhibitory concentration (IC50) of 2.6 nM, without affecting lipid synthesis itself[1].
Figure 1: Mechanism of action of this compound in inhibiting VLDL assembly.
Data Presentation
The following tables summarize the known quantitative effects of this compound and provide a template for dose-response studies in HepG2 cells.
Table 1: Inhibitory Activity of this compound in HepG2 Cells
| Parameter | IC50 Value | Reference |
| Apolipoprotein B (apoB) Secretion | 2.6 nM | [1] |
| Triglyceride (TG) Secretion | 2.6 nM | [1] |
Table 2: Template for Dose-Response Analysis of this compound in HepG2 Cells
| This compound Conc. (nM) | % Inhibition of apoB Secretion (mean ± SD) | % Inhibition of TG Secretion (mean ± SD) | % Cell Viability (mean ± SD) | Relative Lipid Droplet Accumulation (fold change ± SD) |
| 0 (Vehicle Control) | 0 | 0 | 100 | 1.0 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Experimental Protocols
Figure 2: General experimental workflow for studying this compound effects in HepG2 cells.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed HepG2 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Apolipoprotein B (ApoB) and Triglyceride (TG) Secretion Assays
-
Procedure:
-
Plate HepG2 cells and treat with this compound in serum-free medium for the desired time.
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells or debris.
-
ApoB Measurement: Quantify the amount of secreted apoB in the supernatant using a human apoB-specific ELISA kit according to the manufacturer's instructions.
-
Triglyceride Measurement: Measure the triglyceride concentration in the supernatant using a commercially available triglyceride quantification kit.
-
Normalize the secreted apoB and triglyceride levels to the total cellular protein content in the corresponding well.
-
Lipid Droplet Staining and Quantification (BODIPY 493/503 Protocol)
This method allows for the visualization and quantification of neutral lipid accumulation within the cells.
-
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).
-
Hoechst 33342 or DAPI for nuclear counterstaining.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for cell fixation.
-
-
Procedure:
-
Seed HepG2 cells on glass coverslips in a multi-well plate or in an imaging-compatible plate.
-
Treat the cells with this compound as described.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and Hoechst 33342 (e.g., 1 µg/mL in PBS).
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium or acquire images directly from the plate using a fluorescence microscope or a high-content imaging system.
-
Quantification: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of BODIPY 493/503 per cell. The number and size of lipid droplets can also be measured.
-
Gene Expression Analysis (Quantitative PCR)
This protocol allows for the measurement of changes in the mRNA levels of genes involved in lipid metabolism.
-
Target Genes:
-
MTTP (Microsomal Triglyceride Transfer Protein)
-
APOB (Apolipoprotein B)
-
Genes involved in fatty acid and cholesterol synthesis (e.g., FASN, SCD, HMGCR)
-
Housekeeping gene for normalization (e.g., GAPDH, ACTB)
-
-
Procedure:
-
Treat HepG2 cells with this compound in 6-well plates.
-
After the desired incubation time, lyse the cells and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using a qPCR instrument, SYBR Green or probe-based master mix, and primers specific for the target and housekeeping genes.
-
Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
-
Logical Relationship Diagram
References
Application Notes and Protocols for CP-346086 in Rat Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key protein involved in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestines.[1][2][3] By inhibiting MTP, this compound effectively reduces the secretion of very-low-density lipoprotein (VLDL) and chylomicrons, leading to a significant dose-dependent reduction in plasma levels of triglycerides, total cholesterol, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[1] These characteristics make this compound a valuable research tool for studying lipid metabolism and a potential therapeutic agent for hyperlipidemia.
These application notes provide a comprehensive overview of the recommended dosage of this compound in rat models of hyperlipidemia, detailed experimental protocols, and the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the reported effects of various dosages of this compound on plasma lipid profiles in rat models.
| Dosage | Administration Route | Duration | Animal Model | Key Findings | Reference |
| 1.3 mg/kg | Oral (single dose) | 2 hours | Rat | Achieved 30% reduction in plasma triglycerides (ED30). | --INVALID-LINK-- |
| 10 mg/kg/day | Oral | 2 weeks | Rat | Dose-dependently lowered total cholesterol (23%), VLDL cholesterol (33%), LDL cholesterol (75%), and triglycerides (62%). | --INVALID-LINK-- |
| 25 mg/kg | Oral (single dose) | Not specified | Fasted rats (Tyloxapol-induced triglyceride accumulation) | Markedly inhibited Tyloxapol-induced triglyceride accumulation, achieving near-complete suppression. | --INVALID-LINK-- |
| 500 mg/kg | Intraperitoneal (single dose) | 8 hours post-olive oil gavage | Male rats (postprandial hyperlipidemia model) | Significantly reduced plasma triglyceride concentration. | --INVALID-LINK-- |
Experimental Protocols
Induction of Hyperlipidemia in Rats
A common method to induce hyperlipidemia in rats is through a high-fat, high-cholesterol diet.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rat chow
-
High-fat, high-cholesterol diet. A common composition includes:
-
Standard chow supplemented with 10-20% fat (e.g., coconut oil, lard, or a mixture).
-
1-2% cholesterol.
-
0.5% cholic acid (to enhance cholesterol absorption).
-
-
Metabolic cages for monitoring food and water intake.
Procedure:
-
Acclimatize rats for one week on a standard chow diet.
-
Divide rats into a control group (receiving standard chow) and a hyperlipidemic group (receiving the high-fat, high-cholesterol diet).
-
Provide the respective diets and water ad libitum for a period of 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the dietary induction period, collect baseline blood samples to confirm the hyperlipidemic state by measuring plasma triglyceride and cholesterol levels.
Administration of this compound
Materials:
-
This compound
-
Vehicle for solubilizing this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure for a 2-Week Study (based on 10 mg/kg/day dosage):
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the average body weight of the rats to ensure the desired dosage in a reasonable gavage volume (e.g., 1-2 mL/kg).
-
Divide the hyperlipidemic rats into a vehicle control group and a this compound treatment group.
-
Administer this compound (10 mg/kg) or the vehicle to the respective groups via oral gavage once daily for 14 consecutive days.
-
It is important to consider the timing of administration relative to feeding. Administering this compound away from meals may minimize the increase in intestinal triglycerides.
-
Monitor the animals for any adverse effects throughout the treatment period.
-
At the end of the 14-day treatment period, collect terminal blood samples for lipid profile analysis.
-
Tissues such as the liver and intestine can also be collected to assess MTP activity and lipid content.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of Microsomal Triglyceride Transfer Protein (MTP). MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to transfer triglycerides, cholesterol esters, and phospholipids to nascent apolipoprotein B (apoB), a crucial step in the formation of VLDL in the liver and chylomicrons in the intestine.
By binding to MTP, this compound blocks this lipid transfer process. This inhibition prevents the proper lipidation and assembly of apoB-containing lipoproteins, leading to their pre-secretory degradation. Consequently, the secretion of VLDL and chylomicrons into the circulation is significantly reduced, resulting in lower plasma levels of triglycerides and cholesterol.
Visualizations
Caption: Experimental workflow for evaluating this compound in hyperlipidemic rats.
Caption: Mechanism of action of this compound as an MTP inhibitor.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrate | TargetMol [targetmol.com]
- 3. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for CP-346086 Formulation for Oral Gavage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[3] Inhibition of MTP by this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[1][4] These characteristics make this compound a valuable tool for studying lipid metabolism and for the development of therapies for hyperlipidemia and related cardiovascular diseases. This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in animal studies, ensuring consistent and reproducible results.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a stable and effective oral formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂F₃N₅O | Sigma-Aldrich |
| Molecular Weight | 477.48 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Internal Data |
| Solubility | DMSO: >20 mg/mL | Sigma-Aldrich |
| Storage | 4°C, protected from light | Internal Data |
Efficacy and Dosage in Animal Models
This compound has demonstrated significant efficacy in reducing plasma lipids in various animal models. The effective dose can vary depending on the species and the specific experimental design. Table 2 summarizes reported dosages and their effects.
| Animal Model | Dose | Effect | Reference |
| Rats/Mice | 1.3 mg/kg (ED₃₀) | 30% reduction in plasma triglycerides | |
| Mice | 1-100 mg/kg/day (2 weeks) | Dose-dependent reduction in total cholesterol, VLDL, LDL, and triglycerides | |
| Rats | 25 mg/kg (single dose) | Marked inhibition of Tyloxapol-induced triglyceride accumulation | Internal Data |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral gavage in mice, based on a common vehicle system for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween® 80 (Polysorbate 80), USP grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle components. The final concentration of the dosing solution will depend on the target dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice). For example, to prepare a 1 mg/mL solution for a 10 mL/kg dosing volume to achieve a 10 mg/kg dose:
-
For a final volume of 1 mL, you will need 1 mg of this compound.
-
-
Prepare the vehicle solution. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. To prepare 1 mL of this vehicle:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween® 80.
-
Add 450 µL of sterile saline.
-
-
Dissolve this compound.
-
Weigh the required amount of this compound powder and add it to the microcentrifuge tube containing the vehicle.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is fully suspended.
-
For compounds that are difficult to dissolve, sonicate the suspension for 5-10 minutes in a water bath sonicator.
-
-
Ensure Homogeneity. Visually inspect the suspension to ensure it is uniform and free of large aggregates. Vortex again immediately before each administration.
-
Storage. The formulation should be prepared fresh daily. If short-term storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours.
Oral Gavage Administration Protocol
Procedure:
-
Animal Handling: Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice). The tip of the needle should be rounded to prevent esophageal trauma.
-
Dose Administration:
-
Draw the calculated volume of the this compound suspension into a sterile syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the dose.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing this compound oral gavage formulation.
Signaling Pathway of MTP Inhibition
Caption: Signaling pathway of this compound via MTP inhibition.
References
- 1. The role of ER stress in lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid regression of atherosclerosis with MTP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Microsomal Triglyceride Transfer Protein [medscape.com]
- 4. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of CP-346086 on Plasma Lipid Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on plasma lipid levels and detailed protocols for its evaluation in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly binding to MTP and inhibiting its lipid transfer activity.[1][2] This inhibition prevents the loading of triglycerides onto nascent apoB molecules within the endoplasmic reticulum, a crucial step in the formation of VLDL and chylomicrons. Consequently, the secretion of these triglyceride-rich lipoproteins from hepatocytes and enterocytes is suppressed, resulting in reduced levels of circulating triglycerides and LDL cholesterol, which is a metabolic product of VLDL.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | IC50 Value | Reference |
| MTP Activity | Human, Rodent | 2.0 nM | |
| ApoB Secretion | HepG2 Cells | 2.6 nM | |
| Triglyceride Secretion | HepG2 Cells | 2.6 nM |
Table 2: Effects of a Single Oral Dose of this compound in Healthy Human Volunteers (4 hours post-treatment)
| Parameter | ED50 | Maximal Inhibition (100 mg dose) | Reference |
| Plasma Triglycerides | 10 mg | 66% | |
| VLDL Cholesterol | 3 mg | 87% |
Table 3: Effects of a 2-Week Treatment with this compound in Experimental Animals and Humans
| Parameter | Species | Dose | Percent Reduction | Reference |
| Total Cholesterol | Animal | 10 mg/kg/day | 23% | |
| VLDL Cholesterol | Animal | 10 mg/kg/day | 33% | |
| LDL Cholesterol | Animal | 10 mg/kg/day | 75% | |
| Triglycerides | Animal | 10 mg/kg/day | 62% | |
| Total Cholesterol | Human | 30 mg/day | 47% | |
| LDL Cholesterol | Human | 30 mg/day | 72% | |
| Triglycerides | Human | 30 mg/day | 75% |
Experimental Protocols
Protocol 1: In Vitro MTP Activity Assay
This protocol is based on a fluorometric assay that measures the transfer of a fluorescently labeled neutral lipid from a donor to an acceptor vesicle, mediated by MTP.
Materials:
-
This compound
-
Purified MTP or cell/tissue homogenate
-
Fluorescently labeled donor vesicles
-
Acceptor vesicles
-
Assay buffer
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the MTP source (purified protein or homogenate) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the increase in fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.
Protocol 2: Triglyceride and Apolipoprotein B Secretion from HepG2 Cells
This protocol details the measurement of triglyceride and apoB secretion from the human hepatoma cell line HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
[³H]-glycerol or other suitable radiolabel for triglycerides
-
Lysis buffer
-
Scintillation fluid and counter
-
ELISA kit for human apoB
Procedure:
-
Culture HepG2 cells to near confluency in appropriate culture vessels.
-
Pre-incubate the cells with serum-free medium for a designated period.
-
Treat the cells with various concentrations of this compound or vehicle control in the presence of a radiolabeled triglyceride precursor (e.g., [³H]-glycerol) for a specified time (e.g., 4-24 hours).
-
For Triglyceride Secretion:
-
Collect the culture medium.
-
Extract lipids from the medium.
-
Quantify the amount of radiolabeled triglyceride using liquid scintillation counting.
-
-
For ApoB Secretion:
-
Collect the culture medium.
-
Measure the concentration of apoB in the medium using a specific ELISA kit according to the manufacturer's instructions.
-
-
For Cellular Triglyceride Content (Optional):
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the protein concentration of the cell lysate.
-
Extract lipids from the lysate and measure the triglyceride content (radiolabeled or total).
-
-
Normalize the secreted triglyceride and apoB levels to the total cellular protein content.
Protocol 3: In Vivo Evaluation of this compound in Animal Models
This protocol outlines the general procedure for assessing the lipid-lowering effects of this compound in rodents.
Materials:
-
Experimental animals (e.g., rats, mice)
-
This compound formulation for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Commercial enzymatic kits for triglyceride and cholesterol measurement
-
Lipoprotein fractionation method (e.g., ultracentrifugation or precipitation-based methods)
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Divide the animals into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose(s) and frequency.
-
At specified time points after dosing (e.g., 2, 4, 24 hours for acute studies, or after several weeks for chronic studies), collect blood samples via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Separate plasma by centrifugation.
-
Plasma Lipid Analysis:
-
Total Triglycerides and Cholesterol: Measure the concentrations using commercial enzymatic colorimetric assay kits.
-
Lipoprotein Cholesterol (VLDL, LDL, HDL):
-
Ultracentrifugation (Gold Standard): Separate lipoprotein fractions based on their density.
-
Precipitation Methods: Sequentially precipitate apoB-containing lipoproteins (VLDL and LDL) to measure HDL cholesterol, and then calculate LDL cholesterol using the Friedewald equation (if triglycerides are below 400 mg/dL). VLDL cholesterol can be estimated as triglycerides/5.
-
-
-
Analyze the data to determine the effect of this compound on the different lipid parameters compared to the control group.
Safety and Potential Side Effects
Inhibition of MTP can lead to an accumulation of triglycerides in the liver and intestine, potentially causing hepatic steatosis. Monitoring of liver transaminases (ALT and AST) is recommended in preclinical and clinical studies involving MTP inhibitors. Gastrointestinal side effects have also been reported with MTP inhibitors.
References
Application Notes and Protocols: Utilizing CP-346086 to Investigate Microsomal Triglyceride Transfer Protein (MTP) Function in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. It plays an indispensable role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. MTP facilitates the lipidation of nascent apoB, a crucial step for the formation of secretion-competent lipoprotein particles. Dysregulation of MTP activity is implicated in various metabolic disorders, including hyperlipidemia and hepatic steatosis.
CP-346086 is a potent and selective small molecule inhibitor of MTP. Its ability to block the lipid transfer activity of MTP makes it an invaluable research tool for elucidating the multifaceted functions of MTP in hepatocyte lipid metabolism. By inhibiting MTP, this compound effectively reduces the secretion of apoB and triglycerides from hepatocytes, leading to a decrease in plasma lipid levels. However, this inhibition also results in the accumulation of triglycerides within the liver, a condition known as hepatic steatosis. These characteristics allow researchers to model and study various aspects of liver lipid homeostasis, dyslipidemia, and the pathogenesis of fatty liver disease.
These application notes provide a comprehensive overview and detailed protocols for using this compound as a tool to study MTP function in hepatocytes.
Data Presentation
The following tables summarize the quantitative data associated with the activity of this compound, providing a clear reference for its potency and effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| MTP Activity Inhibition | Human/Rodent | 2.0 nM | [1][2][3] |
| Apolipoprotein B (apoB) Secretion Inhibition | HepG2 | 2.6 nM | [1][2] |
| Triglyceride (TG) Secretion Inhibition | HepG2 | 2.6 nM |
Table 2: In Vivo Effects of this compound in Animal Models (Rats/Mice)
| Parameter | Dosage | Effect | Reference |
| Plasma Triglyceride Lowering (single dose) | 1.3 mg/kg (ED30) | 30% reduction at 2 hours | |
| Total Cholesterol Reduction (2-week treatment) | 10 mg/kg/day | 23% reduction | |
| VLDL Cholesterol Reduction (2-week treatment) | 10 mg/kg/day | 33% reduction | |
| LDL Cholesterol Reduction (2-week treatment) | 10 mg/kg/day | 75% reduction | |
| Triglyceride Reduction (2-week treatment) | 10 mg/kg/day | 62% reduction | |
| Liver Triglyceride Content | - | Increased |
Table 3: Effects of this compound in Healthy Human Volunteers
| Parameter | Dosage | Effect | Measurement Time | Reference |
| Plasma Triglyceride Reduction | 10 mg (ED50) | 50% reduction | 4 hours post-dose | |
| VLDL Cholesterol Reduction | 3 mg (ED50) | 50% reduction | 4 hours post-dose | |
| Maximal Plasma Triglyceride Inhibition | 100 mg | 66% reduction | 4 hours post-dose | |
| Maximal VLDL Cholesterol Inhibition | 100 mg | 87% reduction | 4 hours post-dose | |
| Total Cholesterol Reduction (2-week treatment) | 30 mg/day | 47% reduction | - | |
| LDL Cholesterol Reduction (2-week treatment) | 30 mg/day | 72% reduction | - | |
| Triglyceride Reduction (2-week treatment) | 30 mg/day | 75% reduction | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of MTP inhibition by this compound in hepatocytes.
Caption: General experimental workflow for studying MTP function.
Experimental Protocols
MTP Activity Assay in Hepatocyte Lysates
This protocol is adapted from commercially available MTP activity assay kits and is designed to measure the lipid transfer activity of MTP in hepatocyte lysates treated with this compound.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes)
-
This compound
-
MTP Activity Assay Kit (e.g., from Sigma-Aldrich or Roar Biomedical) containing:
-
MTP Assay Buffer
-
Donor and Acceptor Particles (liposomes)
-
Fluorescently labeled lipid substrate
-
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader capable of fluorescence detection (e.g., λex = 465 nm / λem = 535 nm)
-
96-well black plates
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes in appropriate culture vessels and allow them to adhere and reach desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
-
Preparation of Cell Lysates:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic and microsomal fractions) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
MTP Activity Assay:
-
Prepare a master reaction mix according to the manufacturer's instructions, typically containing MTP assay buffer, donor particles, and acceptor particles.
-
In a 96-well black plate, add the master reaction mix to each well.
-
Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to the appropriate wells.
-
For a positive control, use purified MTP (if available). For a negative control (blank), add lysis buffer instead of cell lysate.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the MTP activity as the rate of fluorescence increase over time or as a percentage of the vehicle-treated control.
-
Plot the MTP activity against the concentration of this compound to determine the IC50 value.
-
Apolipoprotein B (apoB) and Triglyceride Secretion Assay
This protocol measures the amount of apoB and triglycerides secreted into the culture medium by hepatocytes following treatment with this compound.
Materials:
-
Cultured hepatocytes
-
This compound
-
Serum-free culture medium
-
Human apoB ELISA kit
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes and grow to confluency.
-
Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of this compound or vehicle.
-
Incubate for a defined period (e.g., 16-24 hours) to allow for lipoprotein secretion.
-
-
Sample Collection:
-
Collect the culture medium and centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
Store the supernatant at -80°C until analysis.
-
Wash the cells in the plate with PBS and lyse them for protein quantification to normalize the secretion data.
-
-
ApoB Secretion Measurement (ELISA):
-
Perform the apoB ELISA on the collected culture medium according to the manufacturer's protocol.
-
Create a standard curve using the provided apoB standards.
-
Determine the concentration of apoB in each sample from the standard curve.
-
Normalize the secreted apoB concentration to the total cell protein content.
-
-
Triglyceride Secretion Measurement:
-
Use a commercial triglyceride quantification kit to measure the triglyceride concentration in the culture medium.
-
Follow the manufacturer's instructions, which typically involve the enzymatic hydrolysis of triglycerides to glycerol and subsequent colorimetric or fluorometric detection.
-
Normalize the secreted triglyceride concentration to the total cell protein content.
-
-
Data Analysis:
-
Express the secretion of apoB and triglycerides as a percentage of the vehicle-treated control.
-
Determine the IC50 of this compound for the inhibition of apoB and triglyceride secretion.
-
Cellular Lipid Extraction and Analysis
This protocol describes the extraction of total lipids from hepatocytes and subsequent quantification of intracellular triglycerides to assess the steatotic effect of this compound.
Materials:
-
Cultured hepatocytes treated with this compound
-
PBS
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas or a speed vacuum concentrator
-
Triglyceride quantification kit
Procedure:
-
Cell Harvesting and Lysis:
-
Following treatment with this compound, wash the cells twice with ice-cold PBS.
-
Scrape the cells into a known volume of PBS and transfer to a glass tube.
-
Homogenize the cell suspension by sonication or using a Dounce homogenizer.
-
Take an aliquot for protein determination.
-
-
Lipid Extraction (Folch Method):
-
To the cell homogenate, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Wash the upper phase and the protein interface with a small volume of the chloroform:methanol mixture, centrifuge again, and pool the lower organic phases.
-
Dry the extracted lipids under a stream of nitrogen gas or using a speed vacuum concentrator.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a solvent compatible with the triglyceride assay kit (e.g., isopropanol with 10% Triton X-100).
-
Measure the triglyceride content using a commercial kit as described in Protocol 2.
-
Normalize the intracellular triglyceride content to the total cell protein.
-
-
Data Analysis:
-
Compare the intracellular triglyceride levels in this compound-treated cells to vehicle-treated controls to quantify the induction of lipid accumulation.
-
Conclusion
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. roarbiomedical.com [roarbiomedical.com]
- 3. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Efficacy Testing of CP-346086 and ATP-Citrate Lyase Inhibitors
Introduction
These application notes provide detailed protocols for in vitro assays to assess the efficacy of inhibitors targeting key enzymes in lipid metabolism. While the initial query focused on CP-346086 in the context of ATP-Citrate Lyase (ACLY) inhibition, it is critical to note that this compound is a well-characterized inhibitor of Microsomal Triglyceride Transfer Protein (MTP).[1][2] Therefore, this document is structured into two main sections. The first section details the appropriate in vitro assays for evaluating the efficacy of this compound as an MTP inhibitor. The second section provides comprehensive protocols for assessing the efficacy of inhibitors targeting ATP-Citrate Lyase (ACLY), a key enzyme in de novo lipogenesis.[3][4]
Section 1: In Vitro Assays for Testing the Efficacy of this compound, an MTP Inhibitor
This compound has been identified as a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), which is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. Inhibition of MTP leads to a reduction in plasma cholesterol and triglycerides.
MTP Activity Assay
This assay directly measures the inhibitory effect of this compound on the lipid transfer activity of MTP.
Data Presentation
| Compound | Target | IC50 | Reference |
| This compound | Human and Rodent MTP | 2.0 nM |
Experimental Protocol
-
Principle: This assay measures the transfer of radiolabeled triglycerides from donor liposomes to acceptor liposomes, catalyzed by MTP. The inhibition of this transfer by this compound is quantified.
-
Materials:
-
Purified MTP
-
Donor liposomes containing radiolabeled triglycerides (e.g., [³H]triolein)
-
Acceptor liposomes
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing purified MTP, donor liposomes, and various concentrations of this compound.
-
Initiate the reaction by adding acceptor liposomes.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and separate the donor and acceptor liposomes (e.g., by precipitation of donor liposomes).
-
Measure the radioactivity in the acceptor liposome fraction using a scintillation counter.
-
Calculate the percentage of MTP inhibition at each concentration of this compound and determine the IC50 value.
-
Cellular Assay for ApoB and Triglyceride Secretion
This assay assesses the effect of this compound on the secretion of apoB and triglycerides from a relevant cell line, such as HepG2 cells.
Data Presentation
| Compound | Cell Line | Effect | IC50 | Reference |
| This compound | HepG2 | Inhibition of apoB and triglyceride secretion | 2.6 nM |
Experimental Protocol
-
Principle: HepG2 cells are cultured in the presence of this compound, and the amount of secreted apoB and triglycerides in the culture medium is quantified.
-
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
This compound
-
ELISA kit for human apoB
-
Triglyceride quantification kit
-
-
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Quantify the concentration of apoB in the medium using an ELISA kit.
-
Quantify the concentration of triglycerides in the medium using a colorimetric or fluorometric assay kit.
-
Calculate the percentage of inhibition of apoB and triglyceride secretion at each concentration of this compound and determine the IC50 values.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vitro testing of the MTP inhibitor this compound.
Section 2: In Vitro Assays for Testing the Efficacy of ATP-Citrate Lyase (ACLY) Inhibitors
ATP-Citrate Lyase (ACLY) is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate. This reaction is a crucial step in the de novo synthesis of fatty acids and cholesterol.
Direct Homogeneous ACLY Enzymatic Assay
This assay directly measures the enzymatic activity of ACLY by detecting the formation of [¹⁴C]acetyl-CoA from [¹⁴C]citrate.
Experimental Protocol
-
Principle: This assay quantifies the activity of purified human ACLY by measuring the incorporation of radiolabeled citrate into acetyl-CoA. The product, [¹⁴C]acetyl-CoA, is specifically detected using a scintillation proximity assay.
-
Materials:
-
Purified human ACLY enzyme
-
[¹⁴C]citrate
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Dithiothreitol (DTT)
-
Tris buffer
-
EDTA
-
MicroScint-O
-
384-well plates
-
Liquid scintillation counter (e.g., TopCount NXT)
-
-
Procedure:
-
Prepare a reaction buffer (Buffer D: 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT).
-
In a 384-well plate, add the reaction buffer, 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate.
-
Add various concentrations of the test inhibitor (e.g., dissolved in DMSO, final concentration ≤ 2.5%).
-
Initiate the reaction by adding purified human ACLY (e.g., 30 ng).
-
Incubate the reaction at 37°C for 3 hours.
-
Terminate the reaction by adding EDTA to a final concentration of ~24 mM.
-
Add MicroScint-O to the reaction mixture and incubate at room temperature overnight with gentle shaking.
-
Detect the [¹⁴C]acetyl-CoA signal using a liquid scintillation counter.
-
Calculate the percentage of ACLY inhibition at each inhibitor concentration and determine the IC50 value.
-
Coupled Enzymatic ACLY Activity Assay
This is a spectrophotometric assay that indirectly measures ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.
Experimental Protocol
-
Principle: ACLY produces oxaloacetate, which is then reduced to malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the ACLY activity.
-
Materials:
-
Cell or tissue lysate containing ACLY
-
Tris buffer
-
Magnesium Chloride (MgCl₂)
-
Sodium citrate
-
Dithiothreitol (DTT)
-
ATP
-
Coenzyme A (CoA)
-
NADH
-
Malate dehydrogenase (MDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a test buffer (150 mM Tris pH 8.0, 10 mM MgCl₂, 20 mM sodium citrate, 2 mM DTT) containing 5 mM ATP, 300 µM CoA, 500 U/ml malate dehydrogenase, and 100-200 µM NADH.
-
Add the cell lysate supernatant to the test buffer.
-
Add various concentrations of the test inhibitor.
-
Measure the absorbance at 340 nm at the beginning of the reaction and after a defined incubation period (e.g., 15 minutes) at 30°C.
-
The rate of decrease in absorbance at 340 nm is proportional to ACLY activity.
-
Calculate the percentage of ACLY inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Assay for De Novo Fatty Acid Synthesis
This assay measures the impact of ACLY inhibitors on the synthesis of new fatty acids in cultured cells.
Experimental Protocol
-
Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]acetate or [³H]water, which is incorporated into newly synthesized fatty acids. The amount of radioactivity in the lipid fraction is a measure of de novo fatty acid synthesis.
-
Materials:
-
Relevant cell line (e.g., HepG2, various cancer cell lines)
-
Cell culture medium
-
Radiolabeled precursor (e.g., [¹⁴C]acetate)
-
ACLY inhibitor
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Pre-incubate the cells with various concentrations of the ACLY inhibitor for a specified time.
-
Add the radiolabeled precursor to the culture medium and incubate for a further period.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of fatty acid synthesis at each inhibitor concentration and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Caption: ACLY in the lipogenesis pathway and workflow for inhibitor testing.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of CP-346086 in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key regulator of lipid metabolism.[1] By inhibiting MTP, this compound effectively reduces the secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine, leading to a significant reduction in plasma levels of triglycerides, VLDL, and LDL cholesterol.[1] These application notes provide a comprehensive overview of the long-term administration of this compound in preclinical animal models of metabolic disease, including detailed protocols, quantitative data, and pathway diagrams to guide researchers in their study design and execution.
Data Presentation
The following tables summarize the quantitative data from studies involving the administration of this compound in animal models and relevant in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| MTP Activity (Human & Rodent) | - | 2.0 nM | [1] |
| Apolipoprotein B (apoB) Secretion | Hep-G2 cells | 2.6 nM | |
| Triglyceride Secretion | Hep-G2 cells | 2.6 nM |
Table 2: In Vivo Efficacy of this compound in Rodent Models (Single Dose)
| Animal Model | Dose (Oral) | Effect | Time Point | Reference |
| Rats or Mice | 1.3 mg/kg (ED30) | 30% reduction in plasma triglycerides | 2 hours |
Table 3: Effects of 2-Week Administration of this compound in a Rodent Model
| Parameter | Dose (Oral, Daily) | Percent Reduction | Reference |
| Total Cholesterol | 10 mg/kg | 23% | |
| VLDL Cholesterol | 10 mg/kg | 33% | |
| LDL Cholesterol | 10 mg/kg | 75% | |
| Triglycerides | 10 mg/kg | 62% |
Table 4: Effects of this compound in Healthy Human Volunteers
| Administration | Dose | Parameter | Maximal Inhibition | Time Point | Reference |
| Single Oral Dose | 100 mg | Plasma Triglycerides | 66% | 4 hours | |
| Single Oral Dose | 100 mg | VLDL Cholesterol | 87% | 4 hours | |
| 2-Week Treatment | 30 mg/day | Total Cholesterol | 47% | - | |
| 2-Week Treatment | 30 mg/day | LDL Cholesterol | 72% | - | |
| 2-Week Treatment | 30 mg/day | Triglycerides | 75% | - |
Experimental Protocols
Protocol 1: Evaluation of Acute Effects of this compound on Plasma Triglycerides in Mice or Rats
Objective: To determine the acute dose-response effect of a single oral dose of this compound on plasma triglyceride levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fast animals for 4-6 hours prior to dosing.
-
Prepare a dosing solution of this compound in the chosen vehicle at various concentrations to achieve the desired doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). Include a vehicle-only control group.
-
Administer a single dose of this compound or vehicle via oral gavage.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-dose) and at 2, 4, 6, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma triglyceride levels using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the percentage reduction in plasma triglycerides compared to the vehicle control group for each dose and time point. The dose that produces a 30% lowering of triglycerides (ED30) can be determined from this data.
Protocol 2: Long-Term (2-Week) Efficacy Study of this compound in a Diet-Induced Hyperlipidemia Rodent Model
Objective: To assess the chronic effects of daily oral administration of this compound on the plasma lipid profile in a relevant animal model of metabolic disease.
Materials:
-
This compound
-
Vehicle
-
Rodent model of hyperlipidemia (e.g., rats or mice on a high-fat diet)
-
Metabolic cages (optional, for food intake monitoring)
-
Blood collection supplies
-
Centrifuge
-
Assay kits for total cholesterol, VLDL, LDL, and triglycerides
-
Tissue collection supplies (for liver and intestine)
-
Histology supplies
Procedure:
-
Induce hyperlipidemia in the chosen rodent model by feeding a high-fat diet for a specified period (e.g., 4-8 weeks).
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg/day).
-
Administer this compound or vehicle orally once daily for 14 consecutive days.
-
Monitor body weight and food intake regularly throughout the study.
-
Collect blood samples at baseline and at the end of the 2-week treatment period.
-
Process blood to obtain plasma and analyze for total cholesterol, VLDL, LDL, and triglycerides.
-
At the end of the study, euthanize the animals and collect liver and intestinal tissues.
-
A key consideration is the timing of drug administration relative to feeding, as co-administration with food can lead to increased liver and intestinal triglycerides. It is recommended to dose the animals away from their primary feeding time to minimize this effect.
-
A portion of the liver and intestine can be fixed for histological analysis to assess for lipid accumulation (steatosis). The remaining tissue can be snap-frozen for triglyceride content analysis.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CP-346086 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot issues related to the insolubility of the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086, in aqueous solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the problem?
A1: this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is often unsuccessful. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a high solubility in DMSO, up to 100 mg/mL (209.43 mM).[1]
Q3: I've added the DMSO to my this compound, but it's still not fully dissolving. What should I do?
A3: To aid dissolution in DMSO, you can employ the following techniques:
-
Vortexing: Mix the solution vigorously.
-
Sonication: Use an ultrasonic bath to break down any aggregates.
-
Gentle Warming: Warm the solution to 37°C.[1]
Q4: I have a clear stock solution in DMSO. How do I prepare my working solution in an aqueous buffer for my experiment?
A4: To prepare a working solution, you will need to perform a serial dilution of your DMSO stock into the desired aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3][4]
Q5: I tried diluting my DMSO stock into my aqueous buffer, but the solution turned cloudy. What does this mean and what can I do?
A5: A cloudy solution indicates that the compound has precipitated out of the solution because its solubility limit in the aqueous buffer has been exceeded. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Increase the DMSO Concentration (with caution): You can try a slightly higher final DMSO concentration, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Different Co-solvent: While DMSO is the most common, other co-solvents like ethanol or pluronic F-68 could be tested for their ability to improve solubility in aqueous solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (209.43 mM) | Sonication and warming to 37°C may be required for complete dissolution. |
| Aqueous Buffers (e.g., PBS, DMEM) | Very low | Direct dissolution is not recommended. |
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. |
| 0.1% - 0.5% | Acceptable for many cell lines, but a vehicle control is essential. |
| > 0.5% | May cause cytotoxicity or off-target effects in sensitive cell lines. Use with caution and thorough validation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 477.48 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 4.77 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and place it in a sterile vial.
-
Add DMSO: Add 1 mL of high-purity DMSO to the vial.
-
Dissolve the compound:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, warm the vial to 37°C for 5-10 minutes and vortex again.
-
-
Inspect the solution: Ensure the solution is clear and free of any visible particles before storage.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (or desired aqueous buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Perform an intermediate dilution:
-
Add 2 µL of the 10 mM this compound stock solution to 198 µL of cell culture medium in a sterile microcentrifuge tube. This will give you a 100 µM intermediate solution with 1% DMSO. Vortex gently to mix.
-
-
Prepare the final working solution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Mix thoroughly: Vortex the solution gently.
-
Use immediately: It is recommended to prepare the final working solution fresh for each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Mitigating CP-346086-Induced Hepatic Steatosis in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatic steatosis in mice induced by the MTP inhibitor, CP-346086.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hepatic steatosis?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides into the bloodstream, leading to lower plasma lipid levels. However, this inhibition also causes the accumulation of triglycerides within hepatocytes, resulting in hepatic steatosis, or fatty liver. This is a known class effect of MTP inhibitors.
Q2: Is the hepatic steatosis induced by this compound reversible?
A2: Drug-induced steatosis is often reversible upon cessation of the drug. However, the primary goal for researchers is typically to mitigate this side effect while maintaining the therapeutic lipid-lowering effects of this compound. The strategies outlined in this guide focus on achieving this balance.
Q3: Are there alternative approaches to MTP inhibition for lowering plasma lipids without causing hepatic steatosis?
A3: One emerging strategy in drug development is the use of intestine-specific MTP inhibitors. These compounds are designed to primarily act in the intestines, reducing dietary fat absorption and chylomicron formation, with minimal impact on the liver, thereby avoiding hepatic steatosis.
Troubleshooting Guides
Issue 1: Significant hepatic steatosis is observed following this compound administration.
Potential Cause: Accumulation of triglycerides in the liver due to MTP inhibition.
Mitigation Strategies:
-
Dietary Intervention:
-
Low-Fat Diet: Feeding mice a low-fat diet can reduce the substrate available for triglyceride synthesis in the liver, thereby lessening the severity of steatosis. For patients taking the MTP inhibitor lomitapide, a low-fat diet is a key part of the risk mitigation strategy.
-
Diet Composition: Consider diets enriched with unsaturated fatty acids, such as those found in a Mediterranean diet, which have been shown to reduce hepatic steatosis in non-alcoholic fatty liver disease (NAFLD) models.[1][2]
-
-
Combination Therapy:
-
Inhibition of Triglyceride Synthesis: Co-administration of a Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor can significantly reduce the accumulation of hepatic triglycerides. DGAT2 is a key enzyme in the final step of triglyceride synthesis. Studies have shown that simultaneous inhibition of MTP and DGAT2 can ameliorate steatosis while preserving the plasma cholesterol-lowering effects.[3][4][5]
-
GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists, such as exenatide, have been shown to ameliorate hepatic steatosis in animal models. Their mechanisms include improving insulin sensitivity and reducing lipogenesis. The beneficial effects of exenatide on hepatic steatosis may be mediated through the SIRT1 pathway.
-
Experimental Workflow for Mitigation Strategies
Caption: Experimental workflow for testing mitigation strategies.
Issue 2: Difficulty in quantifying the extent of hepatic steatosis.
Solution: Employ a combination of histological and biochemical methods for a comprehensive assessment.
-
Histological Analysis:
-
Oil Red O Staining: This is the gold standard for visualizing neutral lipids in frozen liver sections.
-
Hematoxylin and Eosin (H&E) Staining: Useful for assessing overall liver morphology and identifying cellular changes like ballooning degeneration.
-
-
Biochemical Analysis:
-
Hepatic Triglyceride Content Measurement: This provides a quantitative measure of the total triglyceride accumulation in the liver tissue.
-
Data Presentation
Table 1: Effect of MTP and DGAT2 siRNA on Plasma and Hepatic Lipids in Mice
| Treatment Group | Plasma Total Cholesterol (% of Control) | Hepatic Triglycerides (mg/g liver) |
| Control (saline) | 100 | ~10 |
| MTP siRNA | ↓ (~50%) | ↑ (~60) |
| DGAT2 siRNA | ↓ (~20%) | ↓ (~5) |
| MTP siRNA + DGAT2 siRNA | ↓ (~50%) | ~20 |
Data are approximate values derived from a study by Tep et al., 2012, and are intended for illustrative purposes. This study demonstrated that co-silencing of DGAT2 with MTP significantly reduced the MTP inhibitor-induced increase in hepatic triglycerides while maintaining the reduction in plasma cholesterol.
Experimental Protocols
Protocol 1: Oil Red O Staining for Detection of Neutral Lipids in Mouse Liver
Materials:
-
Fresh frozen liver tissue sections (8-10 µm)
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
60% Isopropanol
-
Oil Red O working solution
-
Mayer's Hematoxylin
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Air dry frozen sections on slides for at least 30 minutes.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse briefly with running tap water.
-
Rinse with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Rinse with 60% isopropanol.
-
Lightly counterstain the nuclei with Mayer's Hematoxylin for 1 minute.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Lipid droplets: Red
-
Nuclei: Blue
Protocol 2: Measurement of Hepatic Triglyceride Content
Materials:
-
Frozen liver tissue (50-100 mg)
-
Ethanolic KOH solution
-
1 M MgCl₂
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Saponification:
-
Homogenize the weighed liver tissue in ethanolic KOH.
-
Incubate at 55°C overnight to saponify the triglycerides.
-
-
Neutralization and Glycerol Release:
-
Neutralize the sample and add MgCl₂ to precipitate interfering substances.
-
Centrifuge and collect the supernatant containing glycerol.
-
-
Quantification:
-
Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant. The triglyceride concentration is proportional to the glycerol concentration.
-
Follow the manufacturer's instructions for the specific kit.
-
-
Calculation:
-
Calculate the triglyceride concentration based on a standard curve.
-
Normalize the result to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver).
-
Signaling Pathways
MTP Inhibition and Consequent Steatosis
Caption: Inhibition of MTP by this compound blocks VLDL assembly and secretion, leading to hepatic triglyceride accumulation.
Mitigation of Steatosis by DGAT2 Inhibition
Caption: DGAT2 inhibitors block the final step of triglyceride synthesis, reducing the substrate for steatosis.
References
- 1. Why are GLP-1 agonists being used to treat patients with nonalcoholic fatty liver disease? | AASLD [aasld.org]
- 2. mdpi.com [mdpi.com]
- 3. Rescue of Mtp siRNA-induced hepatic steatosis by DGAT2 siRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Elevated Liver Enzymes (ALT, AST) During CP-346086 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) observed during experimental treatment with CP-346086, a microsomal triglyceride transfer protein (MTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes elevated ALT and AST levels?
A1: this compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP). Inhibition of MTP disrupts the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver. This can lead to an accumulation of lipids within hepatocytes, causing endoplasmic reticulum (ER) stress. The ER stress, in turn, activates the unfolded protein response (UPR), a cellular signaling pathway. A key branch of the UPR involves the activation of inositol-requiring enzyme 1α (IRE1α), which leads to the downstream activation of the transcription factor c-Jun. This signaling cascade is thought to increase the transcription of genes encoding ALT and AST, resulting in their elevated levels in the plasma. This suggests that the rise in these enzymes may be part of a cellular stress response rather than a direct indicator of hepatocyte death.
Q2: Is the elevation of liver enzymes with this compound treatment always indicative of severe liver damage?
A2: Not necessarily. While elevated ALT and AST are common biomarkers for liver injury, studies on MTP inhibitors suggest that their increase might not solely be due to hepatocyte necrosis. The underlying mechanism involving ER stress and transcriptional upregulation of transaminase genes can occur without significant cell death. However, any elevation in liver enzymes should be carefully monitored as it indicates cellular stress that could potentially progress to more severe liver injury.
Q3: What is the reported incidence of elevated liver enzymes with this compound?
A3: Clinical data on this compound is limited. However, one study reported that treatment with this compound resulted in elevated plasma transaminases in 3 out of 8 healthy individuals. The incidence and magnitude of these elevations can be influenced by factors such as dosage, duration of treatment, and individual patient characteristics.
Troubleshooting Guide for Elevated ALT/AST
This guide provides a systematic approach to monitoring and managing elevated liver enzymes during preclinical and clinical research involving this compound.
Preclinical Studies
Table 1: Monitoring and Action Plan for Elevated Liver Enzymes in Preclinical Studies
| Severity Grade | ALT/AST Levels (vs. Control) | Recommended Actions |
| Grade 1 (Mild) | >1.0 - 3.0 x | - Increase monitoring frequency to twice weekly.- Continue dosing and observe for trends. |
| Grade 2 (Moderate) | >3.0 - 5.0 x | - Confirm elevation with a repeat measurement within 24-48 hours.- Consider reducing the dose of this compound.- Correlate with histopathology findings at the end of the study. |
| Grade 3 (Marked) | >5.0 - 20.0 x | - Immediately repeat the measurement to confirm.- Temporarily suspend dosing.- Collect additional blood samples for mechanistic biomarker analysis (e.g., markers of apoptosis).- Consider interim histopathological analysis if possible. |
| Grade 4 (Severe) | >20.0 x | - Terminate dosing for the affected animal(s).- Conduct a thorough histopathological examination of the liver.- Review the overall study design and dose levels. |
Clinical Trials
Table 2: Monitoring and Action Plan for Elevated Liver Enzymes in Clinical Trials
| Severity Grade | ALT/AST Levels (vs. ULN*) | Recommended Actions |
| Grade 1 (Mild) | >1.0 - 3.0 x ULN | - Increase monitoring frequency to weekly.- Continue dosing with close observation. |
| Grade 2 (Moderate) | >3.0 - 5.0 x ULN | - Confirm with a repeat test within 3-5 days.- If confirmed, consider dose reduction.- Evaluate for other potential causes of liver enzyme elevation. |
| Grade 3 (Marked) | >5.0 - 20.0 x ULN | - Discontinue this compound treatment immediately.- Monitor liver function tests every 2-3 days until levels trend down.- Conduct a thorough clinical evaluation to rule out other causes. |
| Grade 4 (Severe) | >20.0 x ULN | - Immediately discontinue treatment.- Hospitalization may be required for close monitoring and supportive care.- Report as a serious adverse event. |
*ULN: Upper Limit of Normal
Experimental Protocols
Protocol for Monitoring Liver Function in Preclinical Studies
-
Baseline Measurement: Collect blood samples from all animals prior to the first dose of this compound to establish baseline ALT and AST levels.
-
Regular Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly).
-
Sample Processing: Process blood samples to obtain serum or plasma and analyze for ALT and AST levels using a validated biochemical analyzer.
-
Data Analysis: Compare the ALT and AST levels of the treated groups to the vehicle control group. Any elevations should be assessed according to the severity grading in Table 1.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe enzyme elevations, collect liver tissue for histopathological examination to assess for signs of liver injury, such as necrosis, inflammation, and steatosis.
Protocol for Managing Elevated Liver Enzymes in a Clinical Trial
-
Screening and Baseline: Measure ALT, AST, bilirubin, and alkaline phosphatase at screening and immediately before the first dose to establish a baseline for each participant.
-
Scheduled Monitoring: Monitor liver function tests at predefined intervals as specified in the clinical trial protocol (e.g., weekly for the first month, then bi-weekly).
-
Unscheduled Monitoring: Perform immediate liver function tests if a participant develops any signs or symptoms of liver injury (e.g., jaundice, nausea, abdominal pain).
-
Confirmation of Elevation: If an elevated ALT or AST level is detected, a repeat test should be performed within 3-5 days to confirm the finding.
-
Actionable Steps: If the elevation is confirmed, follow the guidance provided in Table 2. This may include more frequent monitoring, dose modification, or treatment discontinuation.
-
Causality Assessment: Investigate other potential causes of liver enzyme elevation, including co-medications, alcohol use, and viral hepatitis.
-
Follow-up: For participants who discontinue treatment due to elevated liver enzymes, continue to monitor their liver function until the levels return to baseline or are deemed stable by the investigator.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced liver enzyme elevation.
Optimizing CP-346086 dosage to minimize off-target effects
Welcome to the technical support center for CP-346086. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][4][5] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and cholesterol.
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" or adverse effects of this compound are directly related to its on-target mechanism of MTP inhibition. These include:
-
Hepatic Steatosis: Inhibition of MTP in the liver leads to the accumulation of triglycerides, causing fatty liver.
-
Intestinal Fat Accumulation: Similarly, MTP inhibition in the intestines can cause fat accumulation, potentially leading to steatorrhea and diarrhea. Dosing this compound away from meals has been shown to reduce intestinal fat accumulation.
-
Elevated Liver Enzymes: The accumulation of lipids in the liver can lead to cellular stress and damage, resulting in the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream.
-
Endoplasmic Reticulum (ER) Stress: MTP inhibition can lead to the accumulation of lipids and unfolded proteins within the endoplasmic reticulum, inducing a cellular stress response known as the unfolded protein response (UPR).
Q3: What is the reported potency of this compound?
A3: this compound is a highly potent inhibitor of MTP. In vitro studies have shown that it inhibits both human and rodent MTP with a half-maximal inhibitory concentration (IC50) of 2.0 nM. In cell-based assays using HepG2 cells, this compound inhibited apolipoprotein B (apoB) and triglyceride secretion with an IC50 of 2.6 nM.
Troubleshooting Guides
Scenario 1: Elevated ALT/AST Levels Observed in Animal Models
Problem: You have treated your animal models (e.g., mice) with this compound and have observed a significant increase in plasma ALT and AST levels, indicating potential liver toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elevated ALT/AST levels.
Step-by-Step Guide:
-
Review Dosage and Administration:
-
Question: Is the administered dose of this compound within the reported therapeutic range?
-
Action: Compare your current dosage to published studies. For mice, a dose of 10 mg/kg/day has been shown to cause significant reductions in cholesterol and triglycerides, but also resulted in increased liver triglycerides. Consider if a lower dose might achieve the desired therapeutic effect with less toxicity.
-
Question: Was the compound administered with or without food?
-
Action: Dosing away from meals has been reported to mitigate intestinal triglyceride accumulation. While this is more directly related to intestinal side effects, it's a factor to consider in the overall lipid homeostasis.
-
-
Confirm and Characterize Hepatotoxicity:
-
Question: What is the extent and nature of the liver injury?
-
Action: Perform histological analysis of liver tissue. Hematoxylin and eosin (H&E) staining can reveal cellular damage, while Oil Red O staining is specific for neutral lipid accumulation (steatosis).
-
-
Quantify Hepatic Lipid Accumulation:
-
Question: Is the increase in liver enzymes directly correlated with an increase in liver fat?
-
Action: Perform biochemical quantification of triglyceride content in liver homogenates. This provides a quantitative measure of steatosis to correlate with plasma ALT/AST levels.
-
-
Investigate Cellular Stress Pathways:
-
Question: Is there evidence of ER stress in the liver?
-
Action: Assess markers of the unfolded protein response (UPR) in liver tissue lysates via Western blot or qPCR. Key markers include phosphorylated PERK (p-PERK), phosphorylated IRE1α (p-IRE1α), and spliced XBP1 (sXBP1).
-
-
Optimize Dosing Regimen:
-
Question: How can the therapeutic window be improved?
-
Action: Based on the findings from the above steps, design a dose-reduction study. Test a range of lower doses of this compound to identify a concentration that maintains significant MTP inhibition and lipid-lowering effects while minimizing the increase in liver enzymes and markers of hepatic steatosis and ER stress.
-
Scenario 2: Lack of Efficacy at a Non-Toxic Dose
Problem: You have reduced the dosage of this compound to a level that does not cause significant off-target effects (e.g., normal ALT/AST levels), but you are no longer observing the desired therapeutic effect (e.g., significant reduction in plasma triglycerides).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Step-by-Step Guide:
-
Confirm Target Engagement:
-
Question: Is the current dose of this compound sufficient to inhibit MTP activity in the target tissue?
-
Action: Measure MTP activity directly in liver or intestinal homogenates from treated animals. This will confirm whether the lack of efficacy is due to insufficient target inhibition.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Question: What is the relationship between the plasma concentration of this compound, MTP inhibition, and the desired therapeutic effect?
-
Action: Measure the plasma concentration of this compound over time after dosing. Correlate this with the level of MTP inhibition and the changes in plasma lipids. This will help to determine if the drug exposure is sufficient.
-
-
Controlled Dose Escalation:
-
Question: Can a dose be identified that provides a balance between efficacy and safety?
-
Action: Perform a careful dose-escalation study, starting from the non-toxic dose. Include frequent monitoring of both efficacy markers (plasma triglycerides) and safety markers (plasma ALT/AST). This will help to precisely define the therapeutic window.
-
-
Consider Combination Therapy:
-
Question: Can the therapeutic effect be enhanced without increasing the dose of this compound?
-
Action: Investigate the possibility of combining a low, non-toxic dose of this compound with another lipid-lowering agent that has a different mechanism of action.
-
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | System | Value | Reference |
| IC50 (MTP Inhibition) | Human and Rodent MTP | 2.0 nM | |
| IC50 (ApoB/Triglyceride Secretion) | HepG2 cells | 2.6 nM | |
| ED30 (Triglyceride Lowering) | Rats/Mice (single oral dose) | 1.3 mg/kg | |
| ED50 (Triglyceride Lowering) | Healthy Humans (single oral dose) | 10 mg | |
| ED50 (VLDL Cholesterol Lowering) | Healthy Humans (single oral dose) | 3 mg |
Table 2: Effects of a 2-Week Treatment with this compound
| Species | Dose | Parameter | % Reduction | Reference |
| Mice | 10 mg/kg/day | Total Cholesterol | 23% | |
| VLDL Cholesterol | 33% | |||
| LDL Cholesterol | 75% | |||
| Triglycerides | 62% | |||
| Humans | 30 mg/day | Total Cholesterol | 47% | |
| LDL Cholesterol | 72% | |||
| Triglycerides | 75% |
Experimental Protocols
Protocol 1: Measurement of MTP Activity
This protocol is adapted from a sensitive, homogeneous fluorometric assay.
Materials:
-
MTP Activity Assay Kit (e.g., from Roar Biomedical or Sigma-Aldrich)
-
Cell lysate or tissue homogenate containing MTP
-
This compound or other inhibitors
-
Microplate fluorometer (excitation: 465 nm, emission: 535 nm)
-
37°C incubator
Procedure:
-
Prepare cell or tissue homogenates as per the kit instructions. This typically involves sonication in a specific homogenization buffer.
-
Prepare a master mix containing the donor and acceptor particles from the assay kit in the provided assay buffer.
-
Pipette the master mix into the wells of a microplate.
-
Add your inhibitor (e.g., different concentrations of this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Add the cell lysate or tissue homogenate to initiate the reaction.
-
Incubate the plate at 37°C for 1-6 hours, depending on the MTP activity in your sample.
-
Measure the increase in fluorescence at Ex/Em = 465/535 nm.
-
Calculate MTP activity by subtracting the fluorescence of a blank (no MTP source) from the sample fluorescence.
Protocol 2: Quantification of Hepatic Steatosis by Oil Red O Staining
Materials:
-
Fresh-frozen liver tissue sections
-
Oil Red O staining solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut frozen sections (e.g., 5-10 µm) using a cryostat.
-
Fix the sections briefly (e.g., in formalin).
-
Stain with Oil Red O solution to visualize neutral lipids.
-
Counterstain with hematoxylin to visualize nuclei.
-
Acquire digital images of multiple random fields per section under a microscope.
-
Use image analysis software to quantify the area of Oil Red O staining relative to the total tissue area. This "Area Fraction" or "Digital Steatosis Score" provides a quantitative measure of lipid accumulation.
Protocol 3: Measurement of Plasma ALT/AST Levels
Materials:
-
Plasma or serum samples
-
Commercially available ALT/AST activity assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant (e.g., EDTA, heparin) for plasma, or no anticoagulant for serum.
-
Centrifuge the blood to separate the plasma or serum.
-
Follow the manufacturer's protocol for the chosen ALT/AST assay kit. This typically involves adding a specific volume of plasma/serum to a reaction mixture in a 96-well plate.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the ALT/AST activity based on the rate of change and a standard curve.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Pathway of this compound-induced off-target effects.
References
- 1. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-346086 and Potential Gastrointestinal Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086. The focus is on addressing potential gastrointestinal side effects observed in animal models during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to gastrointestinal side effects?
A1: this compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP). MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the loading of triglycerides onto these lipoproteins, leading to a reduction in their secretion into the bloodstream. This inhibition is the primary cause of the observed gastrointestinal side effects.[1]
Q2: What are the most common gastrointestinal side effects observed in animal models treated with this compound?
A2: The most prominent gastrointestinal side effect is the accumulation of triglycerides in the liver (hepatic steatosis) and intestines, as the fats that are not secreted accumulate within the cells of these organs.[1] This can be accompanied by elevations in plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of potential liver injury.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the available data suggest that the gastrointestinal side effects, particularly the accumulation of triglycerides in the liver and intestines, are dose-dependent. Higher doses of this compound lead to greater MTP inhibition and consequently, more significant lipid accumulation.
Q4: Does the timing of this compound administration in relation to feeding affect the severity of gastrointestinal side effects?
A4: Yes, administering this compound with food has been shown to exacerbate the accumulation of triglycerides in the intestines. This is because the presence of dietary fats increases the production of chylomicrons in the intestines, and the inhibition of their secretion by this compound leads to a more pronounced lipid buildup in the enterocytes. When the drug is administered away from meals, the increase in triglycerides is primarily observed in the liver.
Q5: What animal models are typically used to study the gastrointestinal effects of this compound?
A5: Rodent models, such as rats and mice, are commonly used to evaluate the efficacy and toxicology of MTP inhibitors like this compound. Specific strains may be chosen based on their lipid metabolism characteristics.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Hepatic Steatosis
| Potential Cause | Troubleshooting Step |
| High dose of this compound | Review the dosing regimen. Consider performing a dose-response study to identify a therapeutic window with acceptable levels of steatosis. |
| High-fat diet | The composition of the animal diet can significantly impact lipid accumulation. If using a high-fat diet, be aware that this can potentiate the steatotic effects of this compound. Consider using a standard chow diet for initial studies. |
| Timing of administration | Administering the compound with meals can increase intestinal lipid accumulation. If the goal is to minimize this, consider dosing in a fasted state. |
| Genetic susceptibility of animal model | Different strains of mice and rats can have varying susceptibilities to diet-induced and drug-induced steatosis. Ensure the chosen animal model is appropriate for the study's objectives. |
Issue 2: Elevated Liver Enzymes (ALT/AST)
| Potential Cause | Troubleshooting Step |
| Hepatocellular injury | Elevated ALT and AST are markers of liver damage. This can be a direct consequence of high levels of lipid accumulation (lipotoxicity). |
| Dose and duration of treatment | Higher doses and longer treatment durations are more likely to lead to liver enzyme elevations. Monitor liver enzymes regularly throughout the study. |
| Concomitant medications or test substances | Evaluate if other substances administered to the animals could be contributing to hepatotoxicity. |
| Underlying health status of animals | Ensure that the animals are healthy and free from underlying liver conditions before starting the experiment. |
Data Presentation
Note: Specific quantitative data from the primary study by Chandler et al. (2003) is not publicly available. The following tables present representative data for a generic MTP inhibitor in rodents to illustrate the expected effects.
Table 1: Representative Effect of a Generic MTP Inhibitor on Liver and Intestinal Triglyceride Levels in Rats (2-Week Study)
| Treatment Group | Dose (mg/kg/day) | Liver Triglycerides (mg/g tissue) | Intestinal Triglycerides (mg/g tissue) |
| Vehicle Control | 0 | 25.3 ± 4.1 | 10.1 ± 2.5 |
| MTP Inhibitor | 1 | 45.8 ± 6.9 | 18.7 ± 3.8 |
| MTP Inhibitor | 3 | 89.2 ± 12.5 | 35.4 ± 5.9 |
| MTP Inhibitor | 10 | 155.6 ± 21.7 | 62.1 ± 8.3 |
Table 2: Representative Effect of a Generic MTP Inhibitor on Plasma ALT and AST Levels in Mice (4-Week Study)
| Treatment Group | Dose (mg/kg/day) | Plasma ALT (U/L) | Plasma AST (U/L) |
| Vehicle Control | 0 | 35 ± 8 | 60 ± 12 |
| MTP Inhibitor | 3 | 78 ± 15 | 110 ± 21 |
| MTP Inhibitor | 10 | 180 ± 32 | 250 ± 45 |
| MTP Inhibitor | 30 | 450 ± 78 | 590 ± 95 |
Experimental Protocols
Protocol 1: Assessment of Hepatic and Intestinal Steatosis in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound at 1, 3, and 10 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle orally once daily for 14 consecutive days.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect liver and intestinal (e.g., duodenum, jejunum) tissues.
-
Lipid Extraction:
-
Homogenize a known weight of tissue in a chloroform:methanol (2:1) solution.
-
Add saline solution to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a suitable buffer.
-
Use a commercial colorimetric assay kit to measure the triglyceride concentration.
-
Normalize the triglyceride amount to the initial tissue weight (mg of triglycerides per gram of tissue).
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
Protocol 2: Monitoring of Plasma Liver Enzymes in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization and Housing: As described in Protocol 1.
-
Grouping: Randomly assign animals to treatment groups.
-
Drug Administration: Administer this compound or vehicle orally once daily for the desired study duration (e.g., 4 weeks).
-
Blood Collection:
-
Collect blood samples at baseline and at regular intervals during the study (e.g., weekly) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Enzyme Analysis:
-
Use an automated clinical chemistry analyzer to measure the activity of ALT and AST in the plasma samples.
-
Express the results in units per liter (U/L).
-
-
Statistical Analysis: Use appropriate statistical methods to compare the changes in enzyme levels over time and between treatment groups.
Mandatory Visualizations
Caption: Mechanism of this compound induced steatosis.
Caption: General experimental workflow for assessing GI effects.
References
CP-346086 stability in DMSO and other organic solvents
Welcome to the technical support center for CP-346086. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is greater than 20 mg/mL and can be as high as 100 mg/mL. To achieve higher concentrations, gentle warming of the solution to 37°C and ultrasonication may be necessary.
Q3: How should I store the solid compound and its stock solutions?
A3: The solid, powdered form of this compound should be stored at 2-8°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Q4: Is this compound stable in aqueous solutions?
A4: While specific stability data in aqueous solutions is limited, it is general practice to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use. The stability of the compound in aqueous media is expected to be lower than in DMSO.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[2][3] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the transfer of triglycerides to apoB, thereby preventing the formation and release of these lipoproteins into the bloodstream.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
-
Problem: The compound is not fully dissolving in DMSO.
-
Solution:
-
Increase Sonication Time: Place the vial in an ultrasonic bath for a longer duration.
-
Gentle Warming: Warm the solution to 37°C while mixing. Do not overheat, as this may promote degradation.
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. The presence of water can affect solubility.
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes when using this compound.
-
Solution:
-
Stock Solution Age and Storage: Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles. If storing for extended periods, prefer -80°C over -20°C.
-
Solution Preparation: Prepare working dilutions from the DMSO stock immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Purity Check: If in doubt about the integrity of your compound, consider performing a purity analysis using HPLC.
-
Issue 3: Potential Compound Precipitation in Assays
-
Problem: The compound precipitates when diluted into aqueous assay buffers.
-
Solution:
-
Lower Final DMSO Concentration: While preparing working solutions, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent effects on the biological system.
-
Use of Pluronic F-68 or other surfactants: In some cellular assays, the inclusion of a small amount of a non-ionic surfactant like Pluronic F-68 can help maintain the solubility of hydrophobic compounds.
-
Serial Dilutions: Perform serial dilutions to reach the final desired concentration gradually.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | >20 mg/mL[1] | Clear solution |
| DMSO | 100 mg/mL | May require ultrasonication and warming to 37°C to fully dissolve |
Table 2: Stability of this compound in DMSO (User-Defined)
This table provides a template for researchers to record their own stability data. It is recommended to perform a stability study under your specific laboratory conditions.
| Storage Temperature | Time Point | % Purity Remaining (e.g., by HPLC) | Observations (e.g., color change) |
| -20°C | 0 days | 100% | |
| -20°C | 1 month | ||
| -20°C | 3 months | ||
| -80°C | 0 days | 100% | |
| -80°C | 3 months | ||
| -80°C | 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol is adapted from general methods for assessing compound stability.
1. Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
2. Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Amber glass or polypropylene vials with screw caps
-
Analytical balance
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Procedure:
-
Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Aliquot Samples: Dispense equal volumes of the stock solution into multiple labeled vials, one for each time point and storage condition.
-
Time Zero (T0) Analysis: Immediately analyze one aliquot to determine the initial purity. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Point Analysis: At each designated time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to thaw and reach room temperature. Dilute the sample with an appropriate mobile phase to a concentration suitable for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Determine the peak area of this compound. The stability is calculated as the percentage of the initial peak area remaining at each time point: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Signaling Pathway of MTP Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and avoiding artifacts in CP-346086 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in experiments involving the Microsomal Triglyceride Transfer Protein (MTP) inhibitor, CP-346086.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound and offers potential solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high lipid accumulation in liver or intestinal tissue samples. | This is a known on-target effect of MTP inhibition by this compound. The compound blocks the assembly and secretion of triglyceride-rich lipoproteins. | - Confirm that the observed lipid accumulation is dose-dependent. - Consider the timing of administration relative to feeding; administering this compound away from meals can reduce intestinal triglyceride accumulation[1]. - For chronic studies, monitor for signs of severe steatosis. |
| Elevated levels of plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | MTP inhibition can induce endoplasmic reticulum (ER) stress in hepatocytes, leading to the release of these liver enzymes. This indicates potential liver injury.[2] | - Monitor ALT and AST levels regularly throughout the experiment. - Perform histological analysis of liver tissue to assess for signs of inflammation or necrosis. - Consider using a lower dose of this compound or a shorter treatment duration. |
| Inconsistent or lower-than-expected reduction in plasma triglycerides and cholesterol. | - Poor bioavailability: Issues with the formulation or route of administration. - Incorrect dosage: The dose may be too low for the specific animal model or experimental conditions. - Timing of measurement: Plasma lipid levels may not have reached their nadir at the time of sampling. | - Ensure proper solubilization and administration of this compound. - Perform a dose-response study to determine the optimal effective dose for your model. - Conduct a time-course experiment to identify the time of maximal lipid-lowering effect. For example, in rats and mice, a significant reduction in plasma triglycerides was observed 2 hours after a single dose[1][3]. |
| Animals exhibit signs of gastrointestinal distress, such as diarrhea or steatorrhea. | Chronic inhibition of intestinal MTP can lead to malabsorption of dietary fats. | - Administer this compound away from meals to minimize the impact on dietary fat absorption. - Monitor animal health closely and consider reducing the dose if adverse effects are severe. - Provide a low-fat diet to mitigate these side effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the loading of lipids onto apoB, thereby preventing the secretion of these lipoproteins and lowering plasma levels of triglycerides and cholesterol.
Q2: Is hepatic steatosis an off-target effect of this compound?
A2: No, hepatic steatosis (fatty liver) is a direct, on-target consequence of MTP inhibition. By blocking the secretion of triglycerides from the liver, this compound causes them to accumulate within hepatocytes. This effect is dose-dependent and a key consideration in experiments with MTP inhibitors.
Q3: How can I minimize the gastrointestinal side effects of this compound in my animal studies?
A3: Gastrointestinal side effects, such as steatorrhea and diarrhea, are primarily due to the inhibition of intestinal MTP and subsequent malabsorption of dietary fat. To minimize these effects, you can administer this compound to animals in a fasted state or "away from meals". This reduces the load of dietary fat that needs to be processed by the intestine while the inhibitor is active.
Q4: What are the expected effects of this compound on plasma lipid profiles?
A4: Treatment with this compound is expected to cause a significant reduction in plasma triglycerides, total cholesterol, VLDL cholesterol, and LDL cholesterol. The magnitude of this effect is dose-dependent.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: The primary documented effects of this compound are related to its potent inhibition of MTP. While all small molecules have the potential for off-target effects, the major observable artifacts, such as hepatic steatosis and elevated liver enzymes, are considered consequences of its on-target mechanism.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line/System | IC50 |
| Human and Rodent MTP Activity | - | 2.0 nM |
| Apolipoprotein B (apoB) and Triglyceride Secretion | Hep-G2 cells | 2.6 nM |
Data from Chandler et al., 2003.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Species | Parameter | Dosage | Effect |
| Rats/Mice | Plasma Triglycerides | 1.3 mg/kg (single dose) | ED30 (30% lowering) at 2 hours |
| Rats/Mice | Total Cholesterol | 10 mg/kg/day (2 weeks) | 23% reduction |
| Rats/Mice | VLDL Cholesterol | 10 mg/kg/day (2 weeks) | 33% reduction |
| Rats/Mice | LDL Cholesterol | 10 mg/kg/day (2 weeks) | 75% reduction |
| Rats/Mice | Triglycerides | 10 mg/kg/day (2 weeks) | 62% reduction |
Data from Chandler et al., 2003.
Table 3: Efficacy of this compound in Humans
| Population | Parameter | Dosage | Effect |
| Healthy Volunteers | Plasma Triglycerides | 10 mg (single dose) | ED50 |
| Healthy Volunteers | VLDL Cholesterol | 3 mg (single dose) | ED50 |
| Healthy Volunteers | Plasma Triglycerides | 100 mg (single dose) | 66% maximal inhibition at 4 hours |
| Healthy Volunteers | VLDL Cholesterol | 100 mg (single dose) | 87% maximal inhibition at 4 hours |
| Healthy Volunteers | Total Cholesterol | 30 mg/day (2 weeks) | 47% reduction |
| Healthy Volunteers | LDL Cholesterol | 30 mg/day (2 weeks) | 72% reduction |
| Healthy Volunteers | Triglycerides | 30 mg/day (2 weeks) | 75% reduction |
Data from Chandler et al., 2003.
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with free access to standard chow and water.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups (n=8-10 per group).
-
Compound Preparation:
-
Prepare the vehicle (e.g., 0.5% methylcellulose in water).
-
Prepare this compound by suspending the required amount in the vehicle to achieve the desired final concentrations (e.g., 1, 3, 10 mg/kg).
-
-
Dosing:
-
Administer the vehicle or this compound suspension orally via gavage once daily for 14 days.
-
To minimize intestinal lipid accumulation, administer the dose at the beginning of the light cycle when food consumption is typically lower.
-
-
Sample Collection:
-
At the end of the treatment period, fast the animals for 4 hours.
-
Collect blood samples via tail vein or cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Harvest liver and intestinal tissues for lipid analysis and histology.
-
-
Biochemical Analysis:
-
Analyze plasma for total cholesterol, triglycerides, LDL-C, VLDL-C, ALT, and AST using commercially available assay kits.
-
-
Tissue Analysis:
-
Homogenize a portion of the liver and intestine for lipid extraction and quantification (e.g., using the Folch method).
-
Fix the remaining tissue in 10% neutral buffered formalin for histological processing (e.g., H&E and Oil Red O staining).
-
-
Data Analysis:
-
Compare the mean values between the vehicle and this compound treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered significant.
-
Visualizations
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Managing CP-346086-Induced Changes in Liver Triglycerides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[3][4] By inhibiting MTP, this compound effectively blocks the loading of lipids onto apoB, leading to a significant reduction in the secretion of these lipoproteins into the bloodstream. This results in lower plasma levels of triglycerides and cholesterol.[1]
Q2: Why does this compound cause an increase in liver triglycerides?
The inhibition of MTP by this compound prevents the assembly and secretion of VLDL particles from hepatocytes. While the synthesis of triglycerides within the liver continues, their primary route of export is blocked. This discordance between synthesis and secretion leads to the accumulation of triglycerides within the hepatocytes, a condition known as hepatic steatosis. This effect is a direct consequence of the drug's mechanism of action. Studies have shown that administration of this compound leads to increased liver and intestinal triglycerides, particularly when administered with food.
Q3: What are the expected effects of this compound on plasma lipid profiles?
This compound administration leads to a dose-dependent reduction in plasma triglycerides, total cholesterol, VLDL cholesterol, and LDL cholesterol. In a 2-week study, treatment with 10 mg/kg/day of this compound resulted in reductions of 62% in triglycerides, 23% in total cholesterol, 33% in VLDL cholesterol, and 75% in LDL cholesterol.
Troubleshooting Guides
Issue 1: Excessive Liver Triglyceride Accumulation Observed in Experimental Animals
Question: We are observing a higher-than-expected increase in liver triglycerides in our animal models treated with this compound, which is impacting the viability of our long-term studies. What steps can we take to manage this?
Answer:
Excessive hepatic triglyceride accumulation is a known consequence of MTP inhibition. Here are several experimental strategies you can consider to mitigate this effect:
-
Dose Adjustment and Timing:
-
Lowering the Dose: MTP inhibitors can induce significant hepatic steatosis at higher doses. Consider performing a dose-response study to find the minimum effective dose of this compound that achieves the desired plasma lipid-lowering effect with a more manageable level of liver triglyceride accumulation.
-
Timing of Administration: The accumulation of intestinal and hepatic triglycerides can be influenced by food intake. Administering this compound away from meals may help reduce the triglyceride load from dietary fat absorption, potentially lessening the burden on the liver.
-
-
Dietary Modifications:
-
Low-Fat Diet: Utilizing a low-fat diet for your animal models can reduce the influx of dietary fatty acids to the liver, thereby decreasing the substrate available for triglyceride synthesis and subsequent accumulation.
-
-
Co-administration with Other Compounds:
-
DGAT2 Inhibitors: Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the final step of triglyceride synthesis. Co-administration of a DGAT2 inhibitor with an MTP inhibitor has been shown to attenuate hepatic steatosis by reducing the synthesis of triglycerides. You may consider exploring the co-treatment of this compound with a research-grade DGAT2 inhibitor.
-
Niacin: Niacin has been shown to inhibit DGAT2 activity, which reduces hepatic triglyceride synthesis.
-
Issue 2: Inconsistent Results in Liver Triglyceride Quantification Assays
Question: We are getting variable and non-reproducible results from our liver triglyceride quantification assays. What are the common pitfalls and how can we improve our protocol?
Answer:
Inaccurate liver triglyceride measurements can stem from issues in sample preparation, extraction, and the assay itself. Here are some troubleshooting tips:
-
Sample Homogenization:
-
Ensure complete and consistent homogenization of the liver tissue. Incomplete homogenization will lead to variable lipid extraction. Using a bead-based homogenizer can improve consistency.
-
Work quickly and on ice to prevent lipid degradation by endogenous enzymes.
-
-
Lipid Extraction:
-
The choice of extraction method is critical. The Folch method (chloroform:methanol) is a classic and robust method for total lipid extraction from liver tissue.
-
Ensure the correct ratios of solvents are used and that phase separation is complete to avoid contamination of the lipid phase with aqueous components.
-
Evaporate the solvent under a stream of nitrogen to prevent oxidation of lipids.
-
-
Assay Procedure:
-
Standard Curve: Always prepare a fresh standard curve for each assay run.
-
Background Correction: Some commercial kits may have high background. Always include a blank (reagents only) and subtract this value from all readings. For tissue homogenates, it is also advisable to include a sample background control (sample without the lipase enzyme) to account for any endogenous glycerol.
-
Interference: High levels of other lipids or substances in the extract can interfere with colorimetric or fluorometric assays. If interference is suspected, consider purifying the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction.
-
Data Presentation
Table 1: Effects of this compound on Plasma and Liver Lipids in Rodents (2-week treatment)
| Parameter | Control | This compound (10 mg/kg/day) | Percent Change | Citation |
| Plasma Triglycerides | Baseline | Reduced | ↓ 62% | |
| Total Plasma Cholesterol | Baseline | Reduced | ↓ 23% | |
| VLDL Cholesterol | Baseline | Reduced | ↓ 33% | |
| LDL Cholesterol | Baseline | Reduced | ↓ 75% | |
| Liver Triglycerides | Baseline | Increased | ↑ (qualitative) |
Experimental Protocols
Protocol 1: Quantification of Liver Triglycerides
This protocol is adapted from established methods for the colorimetric quantification of triglycerides in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Ethanolic KOH solution (2 parts ethanol: 1 part 30% KOH)
-
1 M MgCl2
-
50% Ethanol
-
Commercial triglyceride quantification kit (colorimetric)
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Tissue Digestion:
-
Weigh approximately 50-100 mg of frozen liver tissue in a microcentrifuge tube.
-
Add 500 µL of ethanolic KOH solution.
-
Incubate at 55°C overnight, or until the tissue is completely digested.
-
-
Saponification:
-
Add 500 µL of 50% ethanol to the digested tissue and vortex.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
-
Glycerol Precipitation:
-
Add 215 µL of 1 M MgCl2 to the supernatant, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
The supernatant contains the glycerol from the saponified triglycerides.
-
-
Quantification:
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Briefly, an aliquot of the supernatant is incubated with a reaction mix that enzymatically converts glycerol to a product that can be measured colorimetrically (typically at 540-570 nm).
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.
-
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver).
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced liver triglyceride accumulation.
Caption: Workflow for the quantification of liver triglycerides.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-346086 Efficacy in Fasting vs. Fed States
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of the metabolic state—specifically fasting versus fed conditions—on the efficacy and physiological effects of the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of triglycerides and cholesterol.[1]
Q2: How does the fed versus fasting state influence the efficacy of this compound in lowering plasma lipids?
A2: The metabolic state significantly impacts the lipid-lowering effects of this compound. While the compound effectively reduces plasma triglycerides and cholesterol in both states, the primary distinction lies in its effect on tissue triglyceride accumulation. Administration with food can lead to an increase in both liver and intestinal triglycerides.[1] In contrast, dosing in a fasted state tends to only increase hepatic triglycerides.[1] This is a critical consideration for designing in vivo experiments and interpreting results.
Q3: What are the expected effects of this compound on plasma lipid profiles?
A3: In experimental animal models, a two-week treatment with this compound at a dose of 10 mg/kg/day has been shown to significantly reduce total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides.[1] In healthy human volunteers, single oral doses of this compound dose-dependently reduced plasma triglycerides and VLDL cholesterol. A two-week treatment in humans (30 mg/day) resulted in substantial reductions in total cholesterol, LDL cholesterol, and triglycerides.
Q4: Are there any known side effects associated with MTP inhibitors like this compound?
A4: Yes, a common side effect of MTP inhibitors is the accumulation of fat in the liver (hepatic steatosis) and intestine, which can lead to gastrointestinal adverse events. Elevations in liver transaminases (ALT/AST) have also been reported with MTP inhibitors, indicating potential liver stress. Adherence to a low-fat diet is often recommended to mitigate some of these side effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high liver and intestinal triglyceride levels | Administration of this compound with food. | For studies where intestinal triglyceride accumulation is to be minimized, administer this compound in a fasted state or "dosed away from meals". |
| Elevated plasma transaminase (ALT/AST) levels | Hepatic stress due to MTP inhibition and potential accumulation of free cholesterol. | Monitor liver enzymes regularly. Consider dose reduction or co-administration with agents that can mitigate hepatic stress, though this requires further investigation. |
| Inconsistent plasma lipid-lowering effects | Variability in food intake and timing of drug administration. | Standardize the feeding and dosing schedule meticulously. For comparative studies, ensure strict adherence to either a fasted or a defined fed protocol for all subjects. |
| Gastrointestinal distress in animal models (e.g., diarrhea) | Inhibition of intestinal MTP leading to fat malabsorption. | Administering the inhibitor several hours after a meal may help diminish intestinal distress. A low-fat diet can also alleviate these symptoms. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on plasma lipids as reported in preclinical and clinical studies.
Table 1: Effect of 2-Week this compound Treatment in Experimental Animals (10 mg/kg/day)
| Parameter | Percent Reduction |
| Total Cholesterol | 23% |
| VLDL Cholesterol | 33% |
| LDL Cholesterol | 75% |
| Triglycerides | 62% |
Table 2: Effect of 2-Week this compound Treatment in Healthy Human Volunteers (30 mg/day)
| Parameter | Percent Reduction (Relative to Baseline/Placebo) |
| Total Cholesterol | 47% |
| LDL Cholesterol | 72% |
| Triglycerides | 75% |
Experimental Protocols
1. In Vivo Efficacy Study in a Rodent Model: Fasting vs. Fed State
-
Objective: To evaluate the impact of the fed and fasting state on the efficacy of this compound in reducing plasma lipids.
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Vehicle Control (Fasted)
-
Vehicle Control (Fed)
-
This compound (e.g., 10 mg/kg) (Fasted)
-
This compound (e.g., 10 mg/kg) (Fed)
-
-
Protocol:
-
Acclimatization: Acclimate animals for at least one week with standard chow and water ad libitum.
-
Fasting/Feeding Protocol:
-
Fasted Groups: Withhold food for 12-16 hours overnight prior to dosing. Water remains available.
-
Fed Groups: Provide a standardized high-fat meal 30 minutes to 1 hour before dosing.
-
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-dose) and at specified time points post-dose (e.g., 2, 4, 6, and 24 hours).
-
Lipid Analysis: Centrifuge blood to obtain plasma. Analyze plasma for total cholesterol, triglycerides, VLDL, and LDL using standard enzymatic assays or LC-MS/MS for a more detailed lipid profile.
-
Tissue Analysis (Optional): At the end of the study, euthanize animals and collect liver and intestinal tissues to measure triglyceride content.
-
2. Plasma Lipid Analysis using LC-MS/MS
-
Objective: To obtain a comprehensive profile of plasma lipids.
-
Methodology:
-
Lipid Extraction: Extract lipids from plasma samples using a method such as the Bligh-Dyer or a methyl tert-butyl ether (MTBE)-based extraction.
-
Chromatographic Separation: Separate lipid species using reverse-phase liquid chromatography (RPLC) with a C18 or C8 column.
-
Mass Spectrometry Detection: Detect and quantify lipid species using a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in both positive and negative ionization modes for broad lipidome coverage.
-
Data Analysis: Identify and quantify individual lipid species by comparing their mass-to-charge ratio (m/z) and retention times to known standards.
-
Visualizations
References
Technical Support Center: Assessing CP-346086 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of CP-346086, a microsomal triglyceride transfer protein (MTP) inhibitor, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assays are most appropriate for assessing the toxicity of this compound?
A1: Several assays can be used to evaluate the effects of this compound on cell viability. The choice of assay depends on the specific scientific question being addressed. Commonly used assays include:
-
Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often proportional to the number of viable cells.[1][2][3] They are useful for assessing overall cell health and proliferation.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[4][5] This provides a direct measure of cell lysis and cytotoxicity.
-
ATP-Based Assays: These luminescent assays quantify the amount of ATP present in a cell population, which is an indicator of metabolically active, viable cells.
Given that MTP inhibitors like this compound can induce cellular stress, such as endoplasmic reticulum (ER) stress, without necessarily causing immediate cell death, it is recommended to use a combination of assays to get a comprehensive understanding of its effects. For instance, a decrease in metabolic activity (MTT/MTS) might be observed, while LDH release remains low, suggesting a cytostatic rather than cytotoxic effect at certain concentrations.
Q2: What is the mechanism of action of this compound, and how might this affect the interpretation of viability assay results?
A2: this compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP). MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. By inhibiting MTP, this compound can lead to an accumulation of lipids within the endoplasmic reticulum (ER), causing ER stress.
Chronic ER stress can trigger the Unfolded Protein Response (UPR), a signaling cascade that initially aims to restore cellular homeostasis but can lead to apoptosis if the stress is prolonged or severe. Therefore, when assessing the toxicity of this compound, it is important to consider that observed effects on cell viability may be a consequence of ER stress-induced pathways. This may manifest as a time- and dose-dependent decrease in viability. Some studies have shown that MTP inhibition can increase plasma transaminases (ALT/AST), indicative of liver stress, without causing widespread cell death.
Q3: What are the recommended cell lines and starting concentrations for testing this compound toxicity?
A3: Given that the liver is a primary site of MTP activity, human hepatoma cell lines such as HepG2 are highly relevant for studying the effects of this compound.
For determining the optimal concentration range, a broad dose-response experiment is recommended. Based on in vitro studies of MTP inhibitors, a starting range of 0.1 µM to 100 µM is a reasonable starting point for an initial screen. Subsequent experiments can then focus on a narrower range around the observed IC50 (the concentration that inhibits 50% of the response).
Q4: How long should I incubate the cells with this compound before performing a viability assay?
A4: The optimal incubation time will depend on the specific cell line and the endpoint being measured. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's effect. Short-term incubations may reveal acute toxicity, while longer incubations are necessary to observe effects related to chronic ER stress and apoptosis.
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Low signal or low absorbance values | Insufficient number of viable cells; Low metabolic activity of the cell line; Reagent degradation. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Store MTT/MTS reagents protected from light and use them before the expiration date. |
| High background absorbance | Contamination of the culture with bacteria or yeast; Phenol red in the culture medium can interfere with absorbance readings. | Maintain aseptic techniques. Use phenol red-free medium for the assay. |
| Cell viability exceeds 100% of the control | The compound may be promoting cell proliferation at low concentrations (a hormetic effect); The compound may interfere with the assay chemistry. | Re-evaluate the dose-response curve with a wider range of concentrations. Run a cell-free control with the compound to check for direct reduction of the tetrazolium salt. |
LDH Release Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High spontaneous LDH release in control wells | Cells are unhealthy or over-confluent; Mechanical stress during pipetting or plate handling. | Use cells at optimal confluency and ensure they are healthy before starting the experiment. Handle the plate gently and avoid vigorous pipetting. |
| Low maximum LDH release (lysis control) | Incomplete cell lysis by the lysis buffer. | Ensure the lysis buffer is added to the maximum release control wells and incubated for the recommended time to achieve complete cell lysis. |
| No significant LDH release despite visible cell death | The mode of cell death is apoptosis, which may not result in significant membrane rupture and LDH release in the early stages. | Consider using an assay that detects apoptosis, such as a caspase activity assay, in conjunction with the LDH assay. |
| Interference from serum in the culture medium | Serum contains LDH, which can contribute to background signal. | Use a low-serum or serum-free medium during the compound treatment period if compatible with your cell line. Always include a background control with medium only. |
Data Presentation
Table 1: Example Data from MTT Assay on HepG2 Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 5 | 1.10 | 0.09 | 88.0% |
| 10 | 0.85 | 0.06 | 68.0% |
| 25 | 0.55 | 0.05 | 44.0% |
| 50 | 0.30 | 0.04 | 24.0% |
| 100 | 0.15 | 0.03 | 12.0% |
Table 2: Example Data from LDH Release Assay on HepG2 Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0% |
| 1 | 0.16 | 0.02 | 1.2% |
| 5 | 0.20 | 0.03 | 6.2% |
| 10 | 0.35 | 0.04 | 24.7% |
| 25 | 0.60 | 0.05 | 55.6% |
| 50 | 0.85 | 0.06 | 86.4% |
| 100 | 1.05 | 0.07 | 111.1% (Saturated) |
| Maximum LDH Release | 0.96 | 0.05 | 100% |
| Medium Background | 0.10 | 0.01 | - |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Aspirate the culture medium containing the compound and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided with the assay kit) 30-60 minutes before the end of the experiment.
-
Medium background: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Mandatory Visualizations
Caption: Workflow for assessing this compound toxicity using MTT and LDH assays.
Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
Validation & Comparative
A Comparative Efficacy Analysis of CP-346086 and Lomitapide in Lipid Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two microsomal triglyceride transfer protein (MTP) inhibitors, CP-346086 and Lomitapide. Both compounds have been investigated for their potential in managing hyperlipidemia by targeting the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to aid in the comparative assessment of these two molecules.
Mechanism of Action: Targeting MTP in Lipoprotein Assembly
Both this compound and Lomitapide function by directly inhibiting the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[3] Its essential role is to load triglycerides onto nascent apolipoprotein B (apoB), a fundamental step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[4] By inhibiting MTP, both drugs effectively reduce the secretion of these apoB-containing lipoproteins, leading to a significant decrease in plasma levels of VLDL and, consequently, low-density lipoprotein cholesterol (LDL-C), as well as triglycerides.[1] This mechanism of action is independent of the LDL receptor, making it a valuable therapeutic strategy for conditions like homozygous familial hypercholesterolemia (HoFH), where LDL receptor function is compromised.
References
A Comparative Guide to MTP Inhibitors in Clinical Development: CP-346086 and a Review of Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microsomal triglyceride transfer protein (MTP) inhibitor CP-346086 with other notable MTP inhibitors that have undergone clinical development, including lomitapide, implitapide, and dirlotapide. The data presented is compiled from publicly available preclinical and clinical trial results to support research and development in the field of lipid-lowering therapies.
Introduction to MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily found in hepatocytes and enterocytes. Its main function is to load apolipoprotein B (apoB) with lipids, a rate-limiting step in the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, these agents effectively reduce the production of apoB-containing lipoproteins, leading to significant reductions in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). This mechanism has been a key target for treating severe hypercholesterolemia, particularly in rare genetic disorders like homozygous familial hypercholesterolemia (HoFH).
Comparative Efficacy of MTP Inhibitors
The following table summarizes the clinical efficacy of this compound and other MTP inhibitors based on data from human clinical trials and relevant animal studies.
| Inhibitor | Development Status | Indication | Key Efficacy Results | Dosage in Studies |
| This compound | Discontinued | Hyperlipidemia | Humans (2-week study): ↓LDL-C by 72%, ↓Total Cholesterol by 47%, ↓Triglycerides by 75%[1][2]. | 30 mg/day[1] |
| Lomitapide | Approved | Homozygous Familial Hypercholesterolemia (HoFH) | Adults with HoFH (Phase 3, 26 weeks): ↓LDL-C by 50%[3][4]. Pediatrics with HoFH (Phase 3, 24 weeks): ↓LDL-C by 54%. | Dose escalated up to 60 mg/day |
| Implitapide | Clinical Development | Hypertriglyceridemia | Preclinical (ApoE KO mice): Significantly reduced total cholesterol and triglycerides; suppressed atherosclerotic lesion area by 83%. | ~3.2 mg/kg/day (in mice) |
| Dirlotapide | Withdrawn (Veterinary) | Canine Obesity | Obese Dogs (16 weeks): Mean weight loss of 11.8-14.0% vs. 3.0-3.9% for placebo. | Dose escalated based on weight loss |
Comparative Safety and Tolerability
A major challenge in the development of systemic MTP inhibitors has been their safety profile, particularly gastrointestinal and hepatic adverse events.
| Inhibitor | Common Adverse Events | Serious Adverse Events / Key Safety Findings |
| This compound | Not extensively reported in humans; preclinical studies showed increased liver and intestinal triglycerides. | Development was discontinued; reasons not fully public. |
| Lomitapide | Gastrointestinal: Diarrhea, nausea, vomiting, abdominal pain (most common). | Hepatic: Elevated liver transaminases (ALT, AST), hepatic steatosis (fat accumulation in the liver). Requires monitoring of liver function. |
| Implitapide | N/A (Limited human data) | N/A (Limited human data) |
| Dirlotapide | Gastrointestinal: Emesis (vomiting), diarrhea, anorexia, lethargy. | Hepatic: Mildly elevated hepatic transaminase activity, which typically resolved spontaneously. |
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors influence their dosing regimen and potential for drug-drug interactions.
| Inhibitor | Bioavailability | Half-life | Metabolism | Key Notes |
| This compound | Data not available | Data not available | Data not available | Inhibited human MTP with an IC50 of 2.0 nM in vitro. |
| Lomitapide | ~7% | 39.7 hours | Extensively metabolized by CYP3A4. | Contraindicated with moderate or strong CYP3A4 inhibitors. Dose adjustments needed with weak inhibitors. |
| Implitapide | Data not available | Data not available | Data not available | A clinical trial was planned for patients with severe hypertriglyceridemia. |
| Dirlotapide | Data not available | Data not available | Data not available | Developed for veterinary use to manage obesity in dogs. |
Visualizing Mechanisms and Protocols
To better understand the context of these inhibitors, the following diagrams illustrate the core mechanism of action and a typical experimental workflow.
Caption: Mechanism of Action for MTP Inhibitors.
Caption: Workflow for a Fluorescent MTP Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are summaries of key protocols used in the evaluation of MTP inhibitors.
In Vitro MTP Inhibition Assay (Fluorescent Method)
This assay quantifies the lipid transfer activity of MTP and the potency of inhibitors like this compound.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against MTP's lipid transfer activity.
-
Principle: The assay measures the transfer of a fluorescently labeled lipid (e.g., NBD-triolein) from a donor vesicle to an acceptor vesicle. In the donor vesicle, the fluorescence is self-quenched due to high concentration. When MTP transfers the lipid to the acceptor vesicle, the probe is diluted, resulting in an increase in fluorescence intensity.
-
Materials:
-
Purified MTP or cell/tissue homogenate containing MTP.
-
Donor vesicles: Small unilamellar vesicles containing a fluorescent lipid substrate.
-
Acceptor vesicles: Small unilamellar vesicles without the fluorescent lipid.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Fluorometer/plate reader with appropriate filters (e.g., Excitation: 465 nm, Emission: 535 nm).
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a microplate, add the MTP source, assay buffer, and either the test inhibitor or vehicle (control). Allow a brief pre-incubation period (e.g., 10 minutes at room temperature) for the inhibitor to bind to the MTP.
-
Initiation: Start the reaction by adding a mixture of donor and acceptor vesicles to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measurement: Read the fluorescence intensity at the specified wavelengths.
-
Data Analysis: Subtract the background fluorescence (blank well with no MTP) from all readings. Calculate the percentage of MTP activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Plasma Lipids in Clinical Trials
Standardized methods are used to assess the efficacy of lipid-lowering drugs in human studies.
-
Objective: To accurately quantify concentrations of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) in patient plasma or serum.
-
Sample Collection: Blood is typically drawn after an overnight fast (at least 8-12 hours). Samples are collected in tubes containing an anticoagulant like EDTA for plasma, or in tubes without anticoagulant for serum.
-
Methodology:
-
Total Cholesterol & Triglycerides: These are measured using standardized, automated enzymatic assays. These high-throughput methods offer high precision with coefficients of variation typically below 5%.
-
HDL-C: Measured directly using enzymatic assays after precipitation of apoB-containing lipoproteins (VLDL and LDL).
-
LDL-C Calculation (Friedewald Equation): For many clinical trials, LDL-C is calculated when triglyceride levels are below 400 mg/dL. The formula is: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).
-
Non-HDL-C Calculation: This parameter represents the cholesterol content of all atherogenic lipoproteins. It is calculated as: Non-HDL-C = Total Cholesterol - HDL-C.
-
-
Quality Control: Clinical chemistry laboratories performing these analyses typically adhere to standardization programs, such as the one established by the Centers for Disease Control and Prevention (CDC), to ensure accuracy and consistency of results. More advanced methods like nuclear magnetic resonance (NMR) or mass spectrometry can be used to measure lipoprotein particle number and size, but enzymatic assays remain the standard for primary efficacy endpoints.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Efficacy and safety of a microsomal triglyceride transfer protein inhibitor in patients with homozygous familial hypercholesterolaemia: a single-arm, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Specificity of CP-346086 for MTP Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microsomal triglyceride transfer protein (MTP) inhibitor CP-346086 with other notable MTP inhibitors. The focus is on validating the specificity of these compounds through an objective analysis of their performance, supported by experimental data. This document is intended to aid researchers, scientists, and drug development professionals in their evaluation of MTP inhibitors for therapeutic and research applications.
Introduction to MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in hepatocytes and enterocytes. It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By facilitating the lipidation of nascent apoB, MTP is a key regulator of plasma lipid levels. Inhibition of MTP has emerged as a therapeutic strategy for hyperlipidemia, a major risk factor for cardiovascular disease. This compound is a potent MTP inhibitor that has demonstrated significant lipid-lowering effects in both preclinical and clinical studies.
Comparative Analysis of MTP Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other MTP inhibitors, including lomitapide, dirlotapide, implitapide, and JTT-130.
Table 1: In Vitro MTP Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Human/Rodent MTP | 2.0 | |
| Lomitapide (BMS-201038) | Human MTP | ~8 | |
| Dirlotapide | Canine MTP | Potent (specific IC50 not consistently reported) | |
| Implitapide (BAY-13-9952) | Porcine Liver MTP | 27 | |
| Recombinant Human MTP | 10 | ||
| JTT-130 | Human Intestinal MTP | 0.83 |
Table 2: Cellular Activity - Inhibition of ApoB Secretion
| Compound | Cell Line | IC50 (nM) | Source |
| This compound | HepG2 | 2.6 | |
| Lomitapide (BMS-201038) | Not specified | Potent inhibitor | |
| Dirlotapide | HepG2 | 4 | |
| Implitapide (BAY-13-9952) | HepG2 | 1.1 | |
| JTT-130 | Not specified | Potent inhibitor |
Specificity and Off-Target Effects
A critical aspect of drug development is ensuring the specificity of a compound for its intended target to minimize adverse effects. While MTP inhibitors have demonstrated efficacy in lowering lipid levels, they are associated with a class-specific set of side effects, primarily gastrointestinal issues (steatorrhea, diarrhea) and hepatic steatosis (fatty liver) with potential for elevated liver transaminases. These on-target side effects are a direct consequence of inhibiting MTP in the intestine and liver.
The intestine-specific inhibitors, such as dirlotapide and JTT-130, were developed to mitigate the hepatic side effects observed with systemic MTP inhibitors. JTT-130, for instance, is designed to be rapidly metabolized and inactivated upon absorption from the intestine, thereby minimizing its exposure to the liver.
Experimental Protocols
1. MTP Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the MTP-mediated transfer of a fluorescently labeled lipid substrate between donor and acceptor vesicles.
-
Materials:
-
Purified or recombinant MTP
-
Fluorescently labeled lipid (e.g., NBD-triolein) incorporated into donor vesicles
-
Acceptor vesicles
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding MTP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Inhibition of ApoB Secretion (Cell-Based Assay)
This assay assesses the ability of a compound to inhibit the secretion of apoB from a relevant cell line, such as the human hepatoma cell line HepG2.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Test compounds
-
Lysis buffer
-
ELISA kit for human apoB
-
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Lyse the cells to determine the total protein concentration for normalization.
-
Quantify the amount of apoB in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted apoB levels to the total cellular protein content.
-
Calculate the percent inhibition of apoB secretion for each compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in the MTP activity assay.
-
Mandatory Visualizations
Caption: MTP-dependent assembly of apoB-containing lipoproteins.
Caption: Workflow for validating MTP inhibitor specificity.
Conclusion
This compound is a highly potent inhibitor of MTP with low nanomolar activity in both biochemical and cell-based assays. Its efficacy in reducing the secretion of apoB-containing lipoproteins is comparable to or greater than other MTP inhibitors. The primary concern with MTP inhibitors as a therapeutic class remains the on-target side effects of gastrointestinal intolerance and hepatic steatosis. The development of intestine-specific inhibitors like dirlotapide and JTT-130 represents a strategy to mitigate the hepatic adverse effects.
A comprehensive assessment of the specificity of this compound and its alternatives would require direct comparative studies using broad off-target screening panels. Such data would provide a more complete picture of their safety profiles and potential for unintended pharmacological effects. The experimental protocols and workflows described in this guide provide a framework for the continued evaluation and validation of MTP inhibitors in drug discovery and development.
A Comparative Analysis of CP-346086 and Implitapide on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two microsomal triglyceride transfer protein (MTP) inhibitors, CP-346086 and Implitapide, and their respective impacts on lipid profiles. The information presented is collated from preclinical and clinical studies to support research and development in the field of lipid-lowering therapies.
Mechanism of Action
Both this compound and Implitapide are potent inhibitors of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[3][4] By inhibiting MTP, these compounds effectively reduce the secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL cholesterol, and triglycerides.[2]
Comparative Efficacy and Potency
A summary of the in vitro and in vivo efficacy of this compound and Implitapide is presented below, highlighting their inhibitory concentrations and effects on lipid profiles across various models.
| Parameter | This compound | Implitapide | Citation |
| In Vitro Potency | |||
| Human MTP IC50 | 2.0 nM | 10 nM (recombinant human MTP) | |
| Rodent MTP IC50 | 2.0 nM | 27 nM (porcine liver MTP) | |
| HepG2 Cell ApoB Secretion IC50 | 2.6 nM | 1.1 nM | |
| In Vivo Efficacy (Animal Models) | |||
| Species | Rats, Mice | ApoE knockout mice | |
| Dosage | 10 mg/kg/day (2 weeks) | ~3.2 mg/kg/day (8 weeks) | |
| Total Cholesterol Reduction | 23% | Significant reduction | |
| VLDL Cholesterol Reduction | 33% | - | |
| LDL Cholesterol Reduction | 75% | - | |
| Triglyceride Reduction | 62% | Significant reduction | |
| Human Clinical Data | |||
| Study Population | Healthy volunteers | Patients with dyslipidemia | |
| Dosage | 30 mg/day (2 weeks) | 20, 40, 80, 160 mg/day (10 days) | |
| Total Cholesterol Reduction | 47% | - | |
| LDL Cholesterol Reduction | 72% | - | |
| Triglyceride Reduction | 75% | Effective in lowering TG levels | |
| VLDL Cholesterol Reduction | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental process for evaluating these inhibitors, the following diagrams have been generated.
Caption: MTP Inhibition Signaling Pathway.
Caption: Experimental Workflow for MTP Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MTP Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against MTP.
Methodology:
-
Microsomal triglyceride transfer protein is isolated from either porcine liver or a recombinant human form complexed with protein disulfide isomerase.
-
The MTP-catalyzed transfer of triglycerides between synthetic unilamellar vesicles is measured.
-
The assay is performed in the presence of varying concentrations of the inhibitor (this compound or Implitapide).
-
The rate of triglyceride transfer is quantified, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in MTP activity.
Apolipoprotein B Secretion Assay in HepG2 Cells (In Vitro)
Objective: To assess the effect of the inhibitors on the secretion of apoB-containing lipoproteins from liver cells.
Methodology:
-
Human hepatoma (HepG2) cells are cultured under standard conditions.
-
The cells are treated with various concentrations of this compound or Implitapide.
-
After an incubation period, the culture medium is collected.
-
The amount of secreted apolipoprotein B in the medium is quantified using methods such as ELISA.
-
The IC50 value is determined as the inhibitor concentration that results in a 50% reduction in apoB secretion compared to untreated control cells.
Animal Model Lipid Profile Analysis (In Vivo)
Objective: To evaluate the in vivo efficacy of the MTP inhibitors on plasma lipid levels.
Methodology:
-
Animal models, such as rats, mice, or specific genetic models like apolipoprotein E knockout (apoE KO) mice, are utilized.
-
The animals are administered the test compound (this compound or Implitapide) orally at specified doses for a defined treatment period.
-
Blood samples are collected at baseline and at various time points during and after the treatment period.
-
Plasma is separated, and concentrations of total cholesterol, triglycerides, LDL cholesterol, and VLDL cholesterol are measured using standard enzymatic assays.
-
The percentage reduction in each lipid parameter is calculated relative to baseline or a placebo-treated control group.
Human Clinical Trials
Objective: To assess the safety and efficacy of the MTP inhibitors in human subjects.
Methodology:
-
Double-blind, placebo-controlled, dose-escalation studies are conducted in healthy volunteers or patients with specific lipid disorders like hypertriglyceridemia.
-
Participants receive either the MTP inhibitor at varying doses or a placebo for a specified duration.
-
Fasting blood samples are collected at baseline and throughout the study.
-
A full lipid panel (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides) is analyzed.
-
The efficacy is determined by the percentage change in lipid parameters from baseline compared to the placebo group. Safety and tolerability are also monitored throughout the trial.
Conclusion
Both this compound and Implitapide have demonstrated significant efficacy as MTP inhibitors, leading to substantial reductions in key atherogenic lipids. While both compounds exhibit potent in vitro activity, this compound appears to have a slightly lower IC50 for human MTP. Clinical data indicates that both drugs effectively lower triglycerides in humans. The choice between these or similar MTP inhibitors for further development would likely depend on a comprehensive evaluation of their long-term safety profiles, particularly concerning potential liver and gastrointestinal side effects, which are known class effects of MTP inhibitors. This guide provides a foundational comparison to aid researchers in their ongoing investigations into novel lipid-lowering therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: CP-346086 vs. Newer MTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of the early-stage microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086, with newer, more extensively studied MTP inhibitors, lomitapide and dirlotapide. By presenting available experimental data, this document aims to offer a comprehensive resource for understanding the safety profiles of these compounds.
Executive Summary
Inhibition of the microsomal triglyceride transfer protein (MTP) is a potent mechanism for lowering plasma cholesterol and triglycerides. However, this class of drugs is associated with significant off-target effects, primarily hepatic steatosis and gastrointestinal disturbances. This guide details the available data on these adverse effects for this compound, an early MTP inhibitor, and compares it with the newer, clinically approved lomitapide and the veterinary drug dirlotapide. While direct comparative studies are lacking, this guide synthesizes existing data to highlight the safety profiles and aid in the evaluation of these therapeutic agents.
Quantitative Comparison of Off-Target Effects
The following table summarizes the key off-target effects observed with this compound, lomitapide, and dirlotapide based on available clinical and preclinical data. It is important to note that the depth of data varies significantly between these compounds due to their different stages of development and approved usage.
| Off-Target Effect | This compound | Lomitapide | Dirlotapide (Canine) |
| Hepatic Steatosis (Fatty Liver) | Increased liver and intestinal triglycerides observed in animals. In a 2-week study with healthy volunteers, an increase in hepatic triglycerides was noted, especially when dosed away from meals.[1] Quantitative data in humans is limited. | Mean increase in hepatic fat from a baseline of 1.3% to 7.9% after 26 weeks of treatment in a phase 3 trial.[2] Chronic use can lead to fluctuations in liver fat, with increases from <2% to as high as 10% to 40% in some cases.[2] | Leads to fat accumulation in hepatocytes.[3] |
| Elevated Liver Transaminases | Data from human studies on the incidence of elevated transaminases is not readily available in the public domain. | In a phase 3 trial, 4 out of 29 patients (14%) had aminotransaminase levels more than five times the upper limit of normal.[2] Approximately 34% of patients in a clinical trial experienced elevations in ALT and AST. | Elevations in hepatic transaminase activity were seen in dogs treated with more than 1.5 mg/kg daily, though not associated with microscopic evidence of hepatic degeneration or necrosis. |
| Gastrointestinal Adverse Events | Information from human trials is limited. | Most common adverse events, reported in over 90% of patients in a phase 3 trial. Symptoms include diarrhea, nausea, vomiting, and abdominal pain. | Common side effects include vomiting and diarrhea. The incidence of emesis generally increased with the dose. |
Experimental Protocols
Assessment of Hepatic Steatosis using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
A standardized and quantitative method for assessing liver fat content in clinical trials involves MRI-PDFF.
Protocol Outline:
-
Patient Preparation: Patients are typically required to fast for a minimum of 4 hours before the MRI scan to minimize metabolic fluctuations that could affect liver fat content.
-
Image Acquisition:
-
Patients are positioned supine in the MRI scanner.
-
A multi-echo 3D gradient-echo sequence is performed to acquire images of the entire liver during a single breath-hold.
-
Data is acquired at multiple echo times to allow for the separation of water and fat signals.
-
-
Data Analysis:
-
Specialized software is used to process the multi-echo MRI data and generate a proton density fat fraction (PDFF) map of the liver.
-
The software corrects for confounding factors such as T1 bias and T2* decay.
-
Regions of interest (ROIs) are drawn on the PDFF map in multiple locations within the liver to obtain an average liver fat percentage.
-
-
Interpretation: An MRI-PDFF of ≥ 5% is generally considered indicative of hepatic steatosis.
Monitoring and Reporting of Gastrointestinal Adverse Events in Clinical Trials
The assessment of gastrointestinal (GI) adverse events (AEs) in clinical trials follows a structured protocol to ensure consistent data collection.
Protocol Outline:
-
Patient Questioning: At each study visit, clinical trial participants are systematically questioned about the occurrence of any new or worsening GI symptoms since their last visit. Open-ended questions are used initially, followed by a specific checklist of common GI AEs (e.g., nausea, vomiting, diarrhea, abdominal pain, bloating).
-
AE Documentation: For each reported AE, the following information is recorded in the case report form (CRF):
-
Description of the event.
-
Date and time of onset and resolution.
-
Severity (e.g., mild, moderate, severe).
-
Causality assessment (i.e., relationship to the study drug), as determined by the investigator.
-
Action taken (e.g., dose reduction, concomitant medication).
-
-
Standardized Terminology: AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting across different studies and sites.
-
Serious Adverse Event (SAE) Reporting: Any GI adverse event that is life-threatening, requires hospitalization, results in persistent disability, or is considered medically significant by the investigator is classified as an SAE and requires expedited reporting to regulatory authorities and the study sponsor.
Signaling Pathways and Experimental Workflows
MTP Inhibitor-Induced Hepatic Steatosis via Endoplasmic Reticulum (ER) Stress
The accumulation of lipids in hepatocytes due to MTP inhibition can lead to endoplasmic reticulum (ER) stress, a key mechanism underlying hepatic steatosis and potential liver injury.
Caption: MTP inhibitor-induced hepatic steatosis pathway.
Experimental Workflow for Comparing Off-Target Effects of MTP Inhibitors
The following diagram illustrates a logical workflow for the preclinical and clinical assessment of off-target effects of novel MTP inhibitors compared to existing compounds.
Caption: Workflow for assessing MTP inhibitor off-target effects.
References
The Shifting Landscape of Lipoprotein Profiles: A Comparative Analysis of CP-346086 and Other Lipid-Lowering Therapies on Particle Size
For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid-lowering drugs beyond simple cholesterol reduction is paramount. This guide provides a comprehensive comparison of the microsomal triglyceride transfer protein (MTP) inhibitor CP-346086 and other major classes of lipid-lowering drugs on lipoprotein particle size, a key factor in cardiovascular risk assessment. While direct experimental data on the effect of this compound on lipoprotein particle size is not publicly available, this guide synthesizes existing data on other MTP inhibitors and established lipid-lowering agents to provide a robust comparative framework.
Executive Summary
This compound, a potent MTP inhibitor, effectively reduces plasma cholesterol and triglycerides by impeding the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1] While this mechanism robustly lowers overall lipid levels, its specific impact on the distribution of lipoprotein particle sizes has not been detailed in published studies. However, by examining data from other MTP inhibitors and comparing them with established therapies such as statins, fibrates, ezetimibe, and PCSK9 inhibitors, we can infer the likely effects of this compound and provide a valuable comparative analysis for researchers in the field. This guide presents a detailed overview of these effects, supported by quantitative data and experimental methodologies, to aid in the evaluation and development of novel lipid-modulating therapeutics.
Mechanism of Action: MTP Inhibition
Microsomal triglyceride transfer protein (MTP) plays a crucial role in the lipidation of apoB in the endoplasmic reticulum of hepatocytes and enterocytes. This process is essential for the formation and secretion of VLDL and chylomicrons, the precursors to LDL. By inhibiting MTP, this compound effectively curtails the production of these atherogenic lipoproteins at their source.[2][3][4]
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal transfer protein inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Evaluation of CP-346086: A Potent MTP Inhibitor with Species-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086, detailing its species-specific inhibitory activity, experimental protocols for its evaluation, and a comparative analysis with alternative MTP inhibitors. This document is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, cardiovascular disease, and drug discovery.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and cholesterol.
It is important to clarify that this compound is an MTP inhibitor and not an ATP-citrate lyase (ACLY) inhibitor. This guide will focus on its well-established role as an MTP inhibitor.
Species-Specific Inhibitory Activity of this compound
This compound has demonstrated high potency in inhibiting MTP across different species, although notable differences in sensitivity have been observed.
In Vitro Inhibitory Activity
Initial studies reported that this compound inhibits both human and rodent MTP with a half-maximal inhibitory concentration (IC50) of 2.0 nM, suggesting a similar high potency in these mammalian species.[1][2] However, further research has revealed significant species-specific differences in the inhibitory activity of this compound. One study highlighted that while monkey MTP was the most sensitive to the inhibitor, frog MTP was the least sensitive among the vertebrates tested. Furthermore, MTP from invertebrates like Drosophila and other vertebrates such as zebrafish have shown considerably lower sensitivity to this compound compared to human MTP.
Table 1: Comparative In Vitro Inhibitory Activity of this compound against MTP from Various Species
| Species | IC50 (nM) | Relative Sensitivity to Human MTP |
| Human | 2.0 | - |
| Rodent (Rat/Mouse) | 2.0 | Similar |
| Monkey | Most Sensitive (Specific IC50 not available) | Higher |
| Zebrafish | Less Sensitive (Specific IC50 not available) | Lower |
| Frog | Least Sensitive (Specific IC50 not available) | Lower |
| Drosophila | Less Sensitive (Specific IC50 not available) | Lower |
Note: The lack of precise IC50 values for all species in a single comparative study highlights the need for further research to quantify these species-specific differences more accurately.
Comparative Analysis with Alternative MTP Inhibitors
This compound exhibits greater potency compared to other well-known MTP inhibitors.
Table 2: Comparison of In Vitro Potency of MTP Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | MTP | 2.0 |
| Lomitapide (Juxtapid) | MTP | 5-7 |
| SLX-4090 | MTP | 8 |
Experimental Protocols
In Vitro MTP Inhibition Assay
This protocol is adapted from commercially available MTP activity assay kits and can be used to determine the IC50 of inhibitors like this compound.
Materials:
-
MTP source (e.g., purified MTP, liver microsomes, or HepG2 cell homogenate)
-
Donor particles (containing a fluorescently labeled neutral lipid)
-
Acceptor particles
-
MTP Assay Buffer
-
This compound or other test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. A final concentration range of 0.1 nM to 1 µM is recommended.
-
Assay Reaction Setup:
-
In a 96-well black microplate, add the MTP Assay Buffer, donor particles, and acceptor particles to each well.
-
Add 1 µL of the diluted this compound or DMSO (for control) to the respective wells.
-
-
Initiation of Reaction: Add the MTP source to each well to initiate the transfer reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measurement: Measure the increase in fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorescent lipid (e.g., 465 nm excitation and 535 nm emission).
-
Data Analysis: The percent inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
MTP's Role in VLDL Assembly
MTP plays a crucial role in the early stages of VLDL assembly within the endoplasmic reticulum. It facilitates the transfer of lipids to the nascent apoB polypeptide, a process essential for its proper folding and the formation of a primordial lipoprotein particle.
Caption: Role of MTP in VLDL assembly and the inhibitory action of this compound.
Experimental Workflow for Evaluating MTP Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of MTP inhibitors.
Caption: Preclinical workflow for the evaluation of MTP inhibitors like this compound.
Conclusion
This compound is a highly potent MTP inhibitor that has demonstrated significant efficacy in reducing plasma lipids in various species. While it shows remarkable potency in humans and rodents, the observed species-specific differences in its inhibitory activity underscore the importance of careful species selection in preclinical studies and the need for further research to fully characterize these variations. The provided experimental protocols and workflows offer a foundational framework for the continued investigation and development of MTP inhibitors as therapeutic agents for dyslipidemia and related metabolic disorders.
References
Cross-Validation of CP-346086's Effects with siRNA-Mediated MTP Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting Microsomal Triglyceride Transfer Protein (MTP): the small molecule inhibitor CP-346086 and siRNA-mediated MTP knockdown. Both approaches are pivotal in the study of lipid metabolism and the development of therapeutics for dyslipidemia. This document outlines their effects, presents supporting experimental data, and provides detailed protocols for key experiments.
I. Introduction to MTP Inhibition Strategies
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP is a potent strategy for lowering plasma cholesterol and triglycerides. This guide explores two distinct approaches to MTP inhibition:
-
This compound: A potent, orally active small molecule inhibitor of MTP. It directly binds to the MTP protein, blocking its lipid transfer activity.
-
siRNA-mediated MTP knockdown: A genetic approach that uses small interfering RNA (siRNA) to specifically target and degrade MTP mRNA, thereby preventing the synthesis of the MTP protein.
This comparison aims to provide researchers with a clear understanding of the similarities and differences between these two modalities, enabling informed decisions in experimental design and drug development.
II. Comparative Performance Data
The following tables summarize the quantitative effects of this compound and siRNA-mediated MTP knockdown on key markers of MTP activity. It is important to note that the data for each modality are derived from separate studies and are presented here for comparative purposes.
Table 1: In Vitro Efficacy in HepG2 Cells
| Parameter | This compound | siRNA-mediated MTP Knockdown | Citation |
| Target | MTP protein activity | MTP mRNA | |
| Mechanism | Direct inhibition of lipid transfer | mRNA degradation, preventing protein synthesis | |
| IC50 (MTP Activity) | 2.0 nM | Not Applicable | [1] |
| IC50 (apoB Secretion) | 2.6 nM | Not Applicable | [1][2] |
| IC50 (Triglyceride Secretion) | 2.6 nM | Not Applicable | [1][2] |
| Observed MTP Protein Reduction | Not directly applicable (inhibits activity) | >75% | |
| Observed apoB Secretion Reduction | Concentration-dependent | Significant reduction | |
| Observed Triglyceride Secretion Reduction | Concentration-dependent | Significant reduction |
Table 2: In Vivo Effects on Plasma Lipids
| Parameter | This compound (in humans, 30 mg/day for 2 weeks) | siRNA-mediated MTP Knockdown (in mice) | Citation |
| Total Cholesterol Reduction | 47% | Significant reduction | |
| LDL Cholesterol Reduction | 72% | Significant reduction | |
| Triglyceride Reduction | 75% | Significant reduction | |
| HDL Cholesterol | Little to no change | Decrease observed |
Table 3: Common Side Effects
| Side Effect | This compound | siRNA-mediated MTP Knockdown | Citation |
| Hepatic Steatosis (Fatty Liver) | Observed, particularly when administered with food | Observed | |
| Elevated Liver Transaminases | Reported in some individuals | Can be induced | |
| Gastrointestinal Disturbances | Potential for steatorrhea and diarrhea | Less likely with systemic delivery targeting the liver |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.
A. In Vitro MTP Inhibition with this compound in HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Analysis of apoB and Triglyceride Secretion:
-
Collect the culture medium and centrifuge to remove any detached cells.
-
Quantify the concentration of apoB in the medium using a human apoB ELISA kit according to the manufacturer's instructions.
-
Measure the triglyceride concentration in the medium using a commercial triglyceride quantification assay kit.
-
B. siRNA-Mediated MTP Knockdown in HepG2 Cells
-
siRNA and Transfection Reagent Preparation:
-
Resuspend lyophilized MTP-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Use a suitable transfection reagent, such as Lipofectamine™ RNAiMAX.
-
-
Transfection Protocol (24-well plate format):
-
Seed HepG2 cells one day prior to transfection to achieve 30-50% confluency at the time of transfection.
-
For each well, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 20 pmol of MTP siRNA or control siRNA in 50 µL of Opti-MEM™ I.
-
Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
Add the 100 µL siRNA-lipid complex to the cells in 400 µL of complete growth medium.
-
Incubate the cells for 48-72 hours before analysis.
-
-
Assessment of MTP Knockdown:
-
Western Blot: Lyse the cells and determine the MTP protein levels using a specific anti-MTP antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure MTP mRNA levels. Normalize to a stable reference gene.
-
C. Quantification of Intracellular Lipid Accumulation
-
Oil Red O Staining:
-
After treatment with this compound or MTP siRNA, wash the HepG2 cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
-
IV. Visualizing the Pathways and Workflows
Signaling Pathway of MTP Inhibition
Caption: MTP inhibition pathway by this compound and siRNA.
Experimental Workflow for Comparison
Caption: Workflow for comparing this compound and MTP siRNA.
V. Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting MTP function and studying the downstream consequences on lipid metabolism. This compound offers a direct, rapid, and reversible method of MTP inhibition, making it suitable for pharmacological studies and mimicking therapeutic intervention. In contrast, siRNA-mediated knockdown provides a highly specific method to study the effects of reduced MTP protein levels, which is invaluable for target validation and understanding the genetic basis of MTP's role.
The choice between these two methodologies will depend on the specific research question. For validating MTP as a drug target and understanding the consequences of its long-term absence, siRNA is an excellent choice. For studying the acute effects of MTP inhibition and for preclinical evaluation of potential therapeutics, small molecule inhibitors like this compound are indispensable. The cross-validation of findings using both approaches can provide a more robust understanding of MTP's role in health and disease.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of CP-346086: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of the research chemical CP-346086 necessitates a cautious approach, treating it as a hazardous waste and adhering to general laboratory chemical waste procedures. This ensures the safety of personnel and compliance with environmental regulations.
Recommended Disposal Protocol for this compound
In the absence of explicit instructions, this compound and any materials contaminated with it should be managed as hazardous chemical waste. Laboratory personnel should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., weigh boats, centrifuge tubes) in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions in DMSO and experimental media, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
-
Container Selection and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Segregate this compound waste from incompatible materials to prevent accidental reactions.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not dispose of this compound down the drain or in the regular trash.
-
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₆H₂₂F₃N₅O |
| Molecular Weight | 477.48 g/mol |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| CAS Number | 186390-48-7 |
Experimental Protocols Referenced in Literature
This compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP). In cellular assays using Hep-G2 cells, it has been shown to inhibit the secretion of apolipoprotein B (apoB) and triglycerides with an IC₅₀ of 2.6 nM.[2][3] In vivo studies in mice have demonstrated that oral administration of this compound can significantly lower plasma levels of total cholesterol, VLDL, LDL cholesterol, and triglycerides.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of research chemicals like this compound in a laboratory setting.
References
Personal protective equipment for handling CP-346086
Hazard Identification and Personal Protective Equipment (PPE)
Given the potent biological activity of CP-346086, it should be handled with caution, treating it as a potentially hazardous compound. The following personal protective equipment is mandatory for all procedures involving this compound in both solid and solution form.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.[4]• Disposable, back-closing gown is preferred.[4]• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Verify the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
2. Preparation of Stock Solutions:
-
Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C as recommended to maintain stability. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.
3. Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Clean all non-disposable equipment that has come into contact with this compound with an appropriate solvent (e.g., 70% ethanol) after use.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
